Ethyl 1H-indole-3-carbimidate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-indole-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVAJJFYMRBEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425296 | |
| Record name | 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19747-79-6 | |
| Record name | 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 1H-indole-3-carbimidate from Indole-3-carbonitrile
Abstract
This technical guide provides an in-depth exploration of the synthesis of ethyl 1H-indole-3-carbimidate, a valuable intermediate in medicinal chemistry, from its precursor, indole-3-carbonitrile. The core of this transformation is the Pinner reaction, a classic and reliable acid-catalyzed method for converting nitriles into imino esters. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. Furthermore, it highlights the synthetic versatility of the resulting carbimidate, positioning it as a key building block for the development of pharmacologically active indole derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood methodology for accessing this important molecular scaffold.
Introduction: The Strategic Importance of Indole Scaffolds
The indole nucleus is a privileged structural motif, ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide range of biological targets, making it a cornerstone in modern drug discovery.[3][4] Indole derivatives have demonstrated significant therapeutic potential across multiple disease areas, including oncology (e.g., Vincristine), inflammation (e.g., Indomethacin), and neurology.[2][3]
Consequently, the development of efficient synthetic routes to functionalized indoles is of paramount importance. Indole-3-carbonitrile serves as a versatile starting material, and its conversion to the corresponding this compound opens a gateway to further molecular complexity. The carbimidate (or imino ester) functional group is a highly reactive intermediate, readily transformable into other valuable moieties such as amidines, orthoesters, and esters, which are themselves prevalent in bioactive molecules.[5][6]
The primary method for achieving this transformation is the Pinner reaction, first described by Adolf Pinner in 1877.[6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, yielding an imino ester salt, commonly referred to as a "Pinner salt".[6][8] This guide will provide a comprehensive examination of this specific application of the Pinner reaction.
Reaction Overview and Mechanistic Rationale
The conversion of indole-3-carbonitrile to this compound is achieved through the reaction with anhydrous ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas.
The Pinner Reaction Mechanism
The success of the Pinner reaction is predicated on the precise control of reaction conditions to favor the formation of the desired imidate hydrochloride salt. The mechanism proceeds through several distinct steps, each with specific requirements.[7][9]
-
Protonation of the Nitrile: Anhydrous hydrogen chloride, a strong acid, protonates the nitrogen atom of the indole-3-carbonitrile. This initial step is crucial as it dramatically increases the electrophilicity of the nitrile carbon atom.[5][9]
-
Nucleophilic Attack by Alcohol: The activated nitrile carbon is then susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[7]
-
Proton Transfer & Formation of the Pinner Salt: A subsequent proton transfer from the oxonium ion intermediate results in the formation of the thermodynamically stable this compound hydrochloride, also known as the Pinner salt.[5][7] This salt is often crystalline and may precipitate from the reaction mixture, facilitating its isolation.[7]
// Reactants IndoleNitrile [label="Indole-3-carbonitrile"]; Ethanol [label="Ethanol (EtOH)"]; HCl [label="HCl (gas)"];
// Intermediates ProtonatedNitrile [label="Protonated Nitrile\n(Nitrilium Cation Intermediate)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OxoniumIon [label="Oxonium Ion Intermediate", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product PinnerSalt [label="this compound HCl\n(Pinner Salt)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IndoleNitrile -> ProtonatedNitrile [label="+ HCl"]; {rank=same; ProtonatedNitrile; Ethanol} ProtonatedNitrile -> OxoniumIon [label="+ EtOH"]; OxoniumIon -> PinnerSalt [label="Proton Transfer"]; }
Caption: The acid-catalyzed mechanism for the Pinner reaction.
Critical Experimental Parameters: The Causality Behind the Choices
-
Anhydrous Conditions: The exclusion of water is the single most critical factor for the success of this synthesis.[5][10] Water is a competing nucleophile that can hydrolyze the nitrilium ion intermediate or the final Pinner salt product, leading to the formation of the corresponding ester (ethyl 1H-indole-3-carboxylate) or amide as undesirable byproducts.[6][11] Therefore, all reagents and glassware must be scrupulously dried.
-
Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective catalyst. Its high acidity is required to protonate the weakly basic nitrile nitrogen. Solutions of HCl in anhydrous solvents like dioxane or cyclopentyl methyl ether (CPME) can also be utilized.[10][12]
-
Temperature Control: The reaction is typically conducted at low temperatures (0 °C to -10 °C).[11] Pinner salts can be thermally unstable and may undergo rearrangement or decomposition to amides and alkyl chlorides at higher temperatures.[6][10] Low-temperature control maximizes the yield and purity of the desired imidate hydrochloride.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound hydrochloride.
Materials and Equipment
| Reagents & Chemicals | Grade | Key Considerations |
| Indole-3-carbonitrile | >95% Purity | Harmful solid; handle with appropriate PPE.[13] |
| Ethanol (EtOH) | Anhydrous (200 proof) | Must be free of water. |
| Diethyl Ether | Anhydrous | Used as a co-solvent and for washing. |
| Hydrogen Chloride (HCl) | Gas, Anhydrous | Highly corrosive and toxic; use in a fume hood. |
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |
| Equipment | Purpose |
| Three-neck round-bottom flask | Reaction vessel. |
| Magnetic stirrer and stir bar | Agitation of the reaction mixture. |
| Gas dispersion tube (bubbler) | Introduction of HCl gas below the liquid surface. |
| Drying tube (e.g., with CaCl2) | Protects the reaction from atmospheric moisture. |
| Low-temperature bath (ice-salt or cryocooler) | To maintain the required reaction temperature. |
| Schlenk line or similar inert gas setup | For handling anhydrous reagents. |
| Buchner funnel and filter flask | For isolating the solid product. |
Step-by-Step Synthesis Procedure
-
Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging the Reactor: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a gas dispersion tube, add indole-3-carbonitrile (e.g., 5.0 g, 35.2 mmol).
-
Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) and anhydrous diethyl ether (e.g., 50 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Cooling: Cool the reaction vessel to between -5 °C and 0 °C using an ice-salt bath.
-
HCl Gas Introduction: Once the desired temperature is reached, begin bubbling a slow, steady stream of dry hydrogen chloride gas through the solution via the gas dispersion tube. A white precipitate of the Pinner salt should begin to form.[7]
-
Reaction Monitoring: Continue the addition of HCl gas for 3-4 hours while maintaining the low temperature and vigorous stirring.[11] The reaction can be monitored by the cessation of further precipitation.
-
Reaction Completion & Isolation: After the reaction is complete, stop the HCl flow and seal the flask under a positive pressure of nitrogen. Allow the mixture to stand at low temperature for an additional 12-18 hours to ensure complete precipitation.[11]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel, ensuring the apparatus is protected from atmospheric moisture. Wash the crystalline solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid.
-
Drying: Dry the product, this compound hydrochloride, under high vacuum in a desiccator over P₂O₅ or KOH to yield a white to off-white crystalline solid.
Caption: A streamlined workflow for the synthesis of the Pinner salt.
Safety and Handling Precautions
-
Indole-3-carbonitrile: This compound is classified as harmful. Avoid inhalation of dust and contact with skin and eyes.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Hydrogen Chloride Gas: HCl is extremely corrosive and toxic. All manipulations must be performed in a well-ventilated chemical fume hood.[15] Ensure a neutralization trap (e.g., a sodium hydroxide solution) is in place to scrub excess HCl gas.
-
Anhydrous Reagents: Anhydrous solvents like diethyl ether are highly flammable. Keep away from ignition sources. Work under an inert atmosphere to prevent both contamination and fire hazards.
Characterization and Validation
The structure of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the ethyl group and the indole core, as well as the characteristic chemical shifts for the imidate functionality.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=N stretch, which is distinct from the C≡N stretch of the starting nitrile. The presence of the N-H bonds of the indole and the hydrochloride salt will also be evident.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the protonated free base, validating the elemental composition.
Synthetic Utility and Applications in Drug Development
The primary value of this compound hydrochloride lies in its versatility as a synthetic intermediate. It is rarely the final target molecule but rather a key stepping stone to other functional groups.[6]
-
Synthesis of Amidines: Reaction of the Pinner salt with ammonia or primary/secondary amines provides a direct and high-yielding route to indole-3-carboxamidines. Amidines are important pharmacophores found in numerous bioactive compounds.[5][6]
-
Synthesis of Esters: Mild hydrolysis of the Pinner salt with water yields the corresponding ester, ethyl 1H-indole-3-carboxylate. While this is often a side reaction to be avoided, it can also be used as a deliberate synthetic strategy.[5][6]
-
Synthesis of Orthoesters: Treatment with an excess of alcohol under acidic conditions converts the Pinner salt into an orthoester, another functional group with unique reactivity.[5][6]
Caption: Key transformations of the this compound intermediate.
Conclusion
The synthesis of this compound hydrochloride from indole-3-carbonitrile via the Pinner reaction is a robust and highly valuable transformation in organic synthesis. By understanding the underlying mechanism and adhering to critical experimental parameters—namely, the stringent exclusion of moisture and precise temperature control—researchers can reliably produce this versatile intermediate in high yield and purity. Its ability to serve as a direct precursor to amidines, esters, and orthoesters makes it a powerful tool for the elaboration of the indole scaffold, facilitating the discovery and development of novel therapeutic agents.
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Schlatter, A., & Wirth, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1647–1653. [Link]
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Al-Mokyna, F. H., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Letters in Drug Design & Discovery, 21. [Link]
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Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
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Torisawa, Y., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 12(5), 954-956. [Link]
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Wikipedia. Pinner reaction. [Link]
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Fronczek, F. R., & Cativiela, C. (2010). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]
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Chimov, A., et al. (2020). Synthesis of 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2020(3), M1152. [Link]
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Al-Warhi, T., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(18), 5645. [Link]
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Hamze, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2955. [Link]
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de Sá, A., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(2), 704-710. [Link]
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Al-Mokyna, F. H., et al. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 29(3), 484. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 1H-indole-3-carbimidate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physical properties and biological interactions. Ethyl 1H-indole-3-carbimidate, an imino ester derivative of the indole ring, represents a versatile synthetic intermediate. Its structural elucidation via single-crystal X-ray diffraction (SCXRD) is paramount for understanding its reactivity, intermolecular interactions, and potential applications in drug development and materials design.
This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of this compound. We will navigate from the foundational steps of synthesis and crystallization to the sophisticated processes of data collection, structure solution, refinement, and final analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower robust and reliable crystallographic analysis.
Synthesis and Crystal Growth: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most critical determinant of the quality of the final structural model.
Synthesis of this compound Hydrochloride
This compound is accessible through the classic Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] In this case, 1H-indole-3-carbonitrile serves as the precursor. The reaction proceeds via the formation of an intermediate imino ester salt, known as a Pinner salt, which is typically isolated as a hydrochloride salt.[1][4]
Experimental Protocol: Pinner Reaction
-
Preparation : Rigorously dry all glassware and ensure anhydrous conditions. The reaction is sensitive to moisture.
-
Reaction Setup : Suspend 1H-indole-3-carbonitrile in anhydrous diethyl ether in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Addition of Alcohol : Add a stoichiometric equivalent of anhydrous ethanol to the suspension.
-
Acid Catalyst : Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.
-
Precipitation : The product, this compound hydrochloride, will precipitate from the solution as a crystalline solid.
-
Isolation : Collect the precipitate by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
The resulting hydrochloride salt is often a stable, crystalline solid suitable for crystallographic analysis. If the freebase is required for specific crystallization experiments, it can be carefully neutralized.
The Art and Science of Crystallization
Obtaining single crystals suitable for SCXRD is often the most challenging step. It requires inducing a slow, controlled transition from a disordered state (solution, melt, or vapor) to a highly ordered crystalline state. A variety of techniques can be employed, and the optimal method is often found through systematic screening.[5][6][7]
Common Crystallization Techniques for Small Organic Molecules
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of supersaturation and crystal nucleation.[7][8] | Simple setup, effective for many compounds. | Rate of evaporation can be difficult to control; may lead to rapid crystallization and poor-quality crystals. |
| Solvent Layering (Liquid-Liquid Diffusion) | A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution induces crystallization.[7] | Excellent control over the rate of crystallization by varying the solvent/anti-solvent pair and the interface. | Requires careful selection of miscible solvents with different densities. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. Vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility.[6] | Ideal for small quantities of material; provides good control over the crystallization rate. | Requires a well-sealed system and careful choice of solvents. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.[8] | Can be highly controlled with programmable cooling baths. | Requires the compound to have a significant temperature-dependent solubility profile. |
| Sublimation | The solid compound is heated under vacuum, causing it to transition directly into the gas phase. The vapor then deposits as crystals on a cold surface.[7] | Can produce exceptionally high-purity crystals. | Only applicable to compounds that sublime without decomposition. |
For this compound hydrochloride, a polar, salt-like compound, solvent layering or vapor diffusion using solvent systems like ethanol/diethyl ether or methanol/dichloromethane would be promising starting points.
Single-Crystal X-ray Diffraction: Probing the Crystal Lattice
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is subjected to X-ray diffraction to determine the arrangement of its constituent atoms.
The Workflow of Data Collection
The process involves mounting the crystal, centering it in the X-ray beam, and collecting a full sphere of diffraction data.
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Experimental Protocol: Data Collection
-
Crystal Mounting : A well-formed single crystal is selected under a microscope and mounted on a suitable holder, such as a MiTeGen MicroMount™, which is then attached to a goniometer head.
-
Cryo-cooling : The mounted crystal is rapidly cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.[9]
-
Centering : The crystal is precisely centered in the X-ray beam using a microscope and automated centering routines on the diffractometer.[10]
-
Unit Cell Determination : A series of initial diffraction images are collected to locate reflections. These are then auto-indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[11]
-
Data Collection Strategy : Based on the determined crystal symmetry, the diffractometer software calculates an optimal strategy to collect a complete and redundant dataset in the shortest possible time. This involves a series of runs, each consisting of multiple frames collected over a specific rotation range.[12]
-
Full Data Collection : The strategy is executed, and diffraction images are collected on an area detector (e.g., a CCD or CMOS detector). A typical data collection can take from a few hours to a day.[11]
-
Data Integration and Reduction : After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections for factors like absorption and beam intensity fluctuations, and scaling the data. The output is a reflection file (typically in .hkl format) containing the Miller indices (h, k, l), the integrated intensity, and its standard uncertainty for each reflection.[9]
Structure Solution and Refinement: From Data to Model
The reflection file contains information about the diffraction pattern, but not the crystal structure itself. The "phase problem" of crystallography means that the phase information of the diffracted X-rays is lost during the experiment. Structure solution methods are computational techniques used to overcome this problem and generate an initial structural model.
The Path from Reflections to a Refined Structure
The process is typically iterative, involving cycles of refinement and manual model building. Modern software suites like Olex2 provide a graphical interface for powerful underlying programs like SHELX.[13][14][15][16]
Caption: The iterative cycle of crystallographic structure solution and refinement.
Step-by-Step Structure Solution and Refinement Protocol (using Olex2/SHELX)
This protocol assumes you have a reflection file (.hkl) and an instruction file (.ins) generated during data reduction.
-
Loading Data : Open the .ins file in Olex2. The software will automatically load the associated .hkl file.[13]
-
Structure Solution : Use an integrated solution program like SHELXT.[17] This program uses "intrinsic phasing" methods to rapidly find an initial solution for the majority of small-molecule structures. The result is an initial model of the electron density map, often showing a recognizable molecular fragment.
-
Initial Refinement :
-
Atom Assignment : Identify the atoms in the initial model and assign them the correct element types (C, N, O, etc.).
-
Isotropic Refinement : Perform a few cycles of least-squares refinement using SHELXL.[18] In this stage, atoms are modeled as isotropic spheres (their thermal motion is the same in all directions). The refinement minimizes the difference between the observed diffraction data and the data calculated from your model.
-
-
Anisotropic Refinement : Once the model is stable, switch to anisotropic refinement for all non-hydrogen atoms. This models atoms as ellipsoids, accounting for the directionality of their thermal motion. Refine until convergence, which is indicated by the R1 value (a measure of the agreement between observed and calculated structure factors) stabilizing.
-
Hydrogen Atom Placement : Hydrogen atoms are typically not visible in the initial electron density map. They are usually placed in calculated positions using geometric criteria (a process automated in Olex2 with the HADD command) and refined using a "riding model."[18]
-
Final Refinement and Validation : Perform final cycles of refinement. The key indicators of a good refinement are low R1 and wR2 values, a flat difference electron density map (no large positive or negative peaks), and reasonable atomic displacement parameters (thermal ellipsoids).
Analysis, Validation, and Visualization: Interpreting the Results
With a refined structure, the final step is to analyze the molecular and crystal geometry, validate the model, and create meaningful visualizations.
The Crystallographic Information File (CIF)
The final output of a crystal structure determination is the Crystallographic Information File (CIF).[19][20][21] This is a standardized, plain-text file that contains all the essential information about the crystal structure and the diffraction experiment, including:
-
Unit cell parameters and space group
-
Atomic coordinates for all atoms
-
Anisotropic displacement parameters
-
Bond lengths, angles, and torsion angles
-
Details of the data collection and refinement process
The CIF is the standard format for depositing structures in databases like the Cambridge Structural Database (CSD) and for publication in scientific journals.[22][23][24]
Validation and Analysis with PLATON
PLATON is a powerful tool for validating a crystal structure and performing detailed geometric analysis.[25][26][27] It can be used to:
-
Check for missed symmetry in the crystal lattice.
-
Analyze hydrogen bonding and other intermolecular interactions.
-
Calculate detailed geometric parameters.
-
Generate tables and reports for publication.
Visualization with Mercury
Mercury is a free program from the Cambridge Crystallographic Data Centre (CCDC) designed for the 3D visualization and analysis of crystal structures.[28][29][30][31] It reads CIF files and allows for:
-
Generation of high-quality, publication-ready images.
-
Exploration of crystal packing and intermolecular interactions.
-
Measurement of distances, angles, and centroids.
-
Visualization of voids and channels in the crystal lattice.
Case Study: Analysis of a Structurally Related Indole Derivative
As a definitive crystal structure for this compound is not publicly available, we will use the closely related structure of Ethyl 1-acetyl-1H-indole-3-carboxylate to illustrate the type of data and analysis that would be performed.[32] This molecule shares the core indole ring and an ethyl ester group, making it a relevant analogue.
Crystallographic Data Summary (Hypothetical for the Target, Based on Analogue)
| Parameter | Ethyl 1-acetyl-1H-indole-3-carboxylate[32] | Expected for this compound |
| Chemical Formula | C₁₃H₁₃NO₃ | C₁₁H₁₂N₂O |
| Formula Weight | 231.24 | 188.23 |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
| a (Å) | 7.519(1) | To be determined |
| b (Å) | 8.479(1) | To be determined |
| c (Å) | 10.187(2) | To be determined |
| α (°) | 97.38(1) | To be determined |
| β (°) | 95.78(2) | To be determined |
| γ (°) | 114.28(1) | To be determined |
| Volume (ų) | 578.58(15) | To be determined |
| Z | 2 | To be determined |
| R1 [I > 2σ(I)] | (not reported in abstract) | < 0.05 for a good structure |
| wR2 (all data) | (not reported in abstract) | < 0.15 for a good structure |
Key Structural Insights from the Analogue
The crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate reveals that the indole ring system is essentially planar.[32] The molecules form dimers through π-π stacking interactions between the indole rings, with a centroid-to-centroid distance of 3.571 Å.[32] Additionally, C-H···O interactions link the molecules into chains.
For this compound, a key point of analysis would be the intermolecular interactions involving the imino and amine protons of the carbimidate group. These groups are strong hydrogen bond donors and are expected to play a dominant role in the crystal packing, potentially forming chains or sheets through N-H···N or N-H···O hydrogen bonds. Visualization with Mercury would be crucial to identify and analyze these interactions.
Conclusion
The crystal structure analysis of this compound is a multi-step process that demands both experimental skill and a deep understanding of crystallographic principles. From the careful synthesis of the molecule and the patient cultivation of single crystals to the precise collection and interpretation of diffraction data, each step is critical for achieving a final, accurate structural model. This guide has outlined a robust and logical workflow, grounded in established methodologies and leveraging powerful software tools. The resulting crystal structure would provide invaluable, atom-level insights into the molecular conformation, packing motifs, and intermolecular forces governing this important indole derivative, thereby paving the way for its rational application in the development of new therapeutics and functional materials.
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Discovery and history of indole carbimidate compounds
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Indole Carbimidates
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the myriad of functionalized indole derivatives, indole carbimidates (also known as indole imidoesters or imidates) represent a class of compounds whose significance is rooted in their synthetic versatility. Primarily accessed through the historic Pinner reaction, these reactive intermediates are crucial precursors for synthesizing other therapeutically relevant moieties, such as esters, orthoesters, and amidines.[3][4] This guide provides a comprehensive technical overview of the discovery, core synthetic methodologies, structural characterization, and the latent therapeutic potential of indole carbimidates, contextualized by the biological activities of their closely related derivatives.
Discovery and Historical Context: The Pinner Reaction
The history of indole carbimidates is inextricably linked to the broader discovery of the reaction for their formation. In 1877, the German chemist Adolf Pinner reported an acid-catalyzed reaction between a nitrile and an alcohol, which produced a crystalline imino ester salt.[4][5][6] This salt, now known as a "Pinner salt," is the protonated form of a carbimidate.
Pinner's foundational work, initially demonstrated with simple nitriles like benzonitrile, established a robust and versatile synthetic method.[6] The Pinner reaction was soon recognized for its broad applicability to a wide range of aliphatic and aromatic nitriles, including heteroaromatic systems.[3][7] Consequently, the application of this reaction to indole-3-carbonitrile became the classical and most reliable route to generate indole-3-carbimidate hydrochlorides. While not typically the final target molecule, these compounds were quickly identified as pivotal synthetic intermediates, valued for their ability to be transformed into other functional groups under mild conditions.[3][4]
Core Synthetic Methodology: The Pinner Reaction
The synthesis of indole carbimidates is dominated by the Pinner reaction, which requires stringent anhydrous conditions to prevent premature hydrolysis of the product.
Reaction Principle and Mechanism
The reaction involves treating an indole nitrile, most commonly indole-3-carbonitrile, with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.[7][8]
The mechanism proceeds via three key steps:
-
Activation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (HCl), forming a highly reactive and electrophilic nitrilium ion.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the nitrilium ion.
-
Formation of the Pinner Salt: A subsequent proton transfer or rearrangement yields the stable alkyl indole-3-carbimidate hydrochloride salt.[4][6][9]
The mechanism is depicted below:
Caption: Experimental workflow for Pinner salt synthesis.
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube on the outlet.
-
Reagents: In the flask, dissolve 1H-indole-3-carbonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.5 equivalents) and anhydrous diethyl ether.
-
Reaction: Cool the flask in an ice bath to 0°C. Begin stirring and slowly bubble dry HCl gas through the solution. A white precipitate of the Pinner salt will begin to form.
-
Completion: Once the solution is saturated with HCl and precipitation appears complete, stop the gas flow. Seal the flask and allow it to stir at a low temperature (e.g., in a cold room at 4°C) for 12-24 hours to ensure complete reaction.
-
Isolation: Collect the crystalline product by vacuum filtration, ensuring to minimize exposure to atmospheric moisture.
-
Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying & Storage: Dry the product, ethyl 1H-indole-3-carbimidate hydrochloride, under vacuum. Store the final product in a desiccator over a drying agent, as it is hygroscopic.
Structural Characterization
The structure of the synthesized indole carbimidate is confirmed using a combination of spectroscopic techniques.
| Technique | Characteristic Features for this compound HCl |
| ¹H NMR | Indole Protons: Aromatic signals between δ 7.0-8.2 ppm. The H2 proton is typically a singlet around δ 8.0 ppm. [10][11]Indole N-H: A broad singlet, often > δ 11.0 ppm. Carbimidate N-H₂⁺: Two broad, exchangeable singlets, typically downfield. Ethyl Group: A quartet (~δ 4.5 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃). |
| ¹³C NMR | Carbimidate Carbon (C=N): A characteristic signal in the range of δ 165-175 ppm. Indole Carbons: Signals consistent with the indole scaffold, with C3 typically being the most shielded (~δ 105-110 ppm). [11]Ethyl Group: Signals for -OCH₂ (~δ 65 ppm) and -CH₃ (~δ 14 ppm). |
| FT-IR | N-H Stretching: Broad bands in the 3400-3000 cm⁻¹ region for the indole N-H and the N-H₂⁺ group. C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (after loss of HCl) can be observed to confirm the molecular weight. |
Chemical Reactivity and Synthetic Utility
Indole carbimidates are primarily valued for their role as versatile synthetic intermediates. The Pinner salt is readily converted into several other important functional groups. [3]
Caption: Synthetic transformations of indole carbimidates.
-
Hydrolysis to Esters: Treatment of the Pinner salt with water leads to facile hydrolysis, yielding the corresponding indole-3-carboxylate ester. [9]This is often a milder method than direct Fischer esterification of the carboxylic acid.
-
Ammonolysis to Amidines: Reaction with ammonia or primary/secondary amines is a cornerstone transformation, producing indole-3-carboxamidines. [3][7]Amidines are critical pharmacophores in drug discovery due to their ability to act as strong hydrogen bond donors and mimics of protonated amines.
-
Conversion to Orthoesters: In the presence of excess alcohol, the Pinner salt can be converted into an indole-3-orthoester. [3]
Biological Activity and Drug Development Potential
While indole carbimidates themselves are not typically explored as final drug candidates due to their reactivity, the compounds derived from them possess a wide spectrum of biological activities. The indole scaffold is a well-established "privileged structure" capable of interacting with numerous biological targets. [1][12]
Potential as Bioisosteres and Prodrugs
The carbimidate functional group is a potential bioisostere of esters and amides. It maintains a similar spatial arrangement and hydrogen bonding capability, which could allow it to interact with the same enzyme active sites. Furthermore, their controlled hydrolysis could be exploited in prodrug strategies to release an active ester or amide in vivo.
Activity of Derived Indole Compounds
The therapeutic potential of the indole carbimidate scaffold is best understood through the activities of its synthetic products:
-
Indole Carboxamides (Anticancer, Anti-inflammatory): The closely related indole carboxamides are potent inhibitors of various enzymes. For instance, specific derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in oncology. [13]Other indole carboxamides show significant anti-inflammatory properties. [14]* Indole Carboximidamides (Neurodegenerative Disease): The amidine derivatives are particularly promising. A recent study detailed the synthesis of indol-3-yl hydrazine carboximidamides (derived via a Pinner-type intermediate) as dual inhibitors of Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. [15]
Caption: Inhibition of BACE1 by indole amidines.
Conclusion and Future Perspectives
The discovery of indole carbimidates is a story of synthetic utility rather than direct therapeutic application. Born from the classic Pinner reaction of 1877, these compounds have served for over a century as reliable and versatile intermediates. [4][5]Their primary value lies in providing efficient access to indole-3-carboxylates and, more significantly, indole-3-carboxamidines—a class of compounds with demonstrated potential in treating complex diseases like cancer and Alzheimer's. [13][15] Future research in this area could advance in several directions:
-
Exploration of Novel Derivatives: The development of new synthetic methods beyond the Pinner reaction could allow for the creation of more complex and functionally diverse indole carbimidates.
-
Direct Biological Screening: With modern techniques, it may be possible to design and synthesize more stable carbimidate analogs for direct evaluation as enzyme inhibitors.
-
Prodrug Development: A systematic investigation of indole carbimidates as prodrugs for delivering indole carboxamides or amidines could unlock new therapeutic strategies with improved pharmacokinetic profiles.
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An In-Depth Technical Guide to the Chemical Stability and Reactivity of Ethyl 1H-indole-3-carbimidate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of Ethyl 1H-indole-3-carbimidate, a molecule of interest in synthetic and medicinal chemistry. Given the relative scarcity of dedicated studies on this specific compound, this document synthesizes information from the broader knowledge base of imidate and indole chemistry to offer field-proven insights and predictive analysis of its behavior. The principles outlined herein are grounded in established mechanistic organic chemistry and are intended to empower researchers in the effective handling, reaction planning, and application of this versatile chemical entity.
Introduction: The Structural and Electronic Landscape of this compound
This compound, often encountered as its hydrochloride salt, is a unique molecular scaffold that marries the electron-rich indole nucleus with the reactive imidate functional group. The indole moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The imidate group, an ester of an imidic acid, serves as a versatile synthetic intermediate.[3] The juxtaposition of these two functionalities in this compound gives rise to a complex reactivity profile, governed by the interplay of the nucleophilic character of the indole ring and the electrophilic nature of the imidate carbon.
The lone pair of electrons on the indole nitrogen atom is delocalized into the aromatic system, rendering the pyrrole ring, particularly the C3 position, highly susceptible to electrophilic attack.[4] Conversely, the imidate functional group is characterized by an electrophilic carbon atom, readily targeted by nucleophiles. This inherent duality in its electronic nature is central to understanding its stability and synthetic utility.
Synthesis and Handling: The Pinner Reaction and Considerations for Stability
The most probable and widely employed synthetic route to this compound is the Pinner reaction.[3][5] This acid-catalyzed reaction involves the treatment of indole-3-carbonitrile with anhydrous ethanol in the presence of hydrogen chloride gas.[6][7] The product is typically isolated as the hydrochloride salt, often referred to as a "Pinner salt".[3]
Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction
Materials:
-
Indole-3-carbonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
Procedure:
-
Dissolve indole-3-carbonitrile in a minimal amount of anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully monitored.
-
Continue the addition of HCl until the nitrile is fully protonated and the reaction is complete (monitoring by TLC is recommended).
-
The product, this compound hydrochloride, will typically precipitate from the solution.
-
Collect the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction and the resulting imidate salt are highly sensitive to moisture. Water will readily hydrolyze the imidate to the corresponding ester (ethyl indole-3-carboxylate) and ammonium chloride.[3]
-
Low Temperature: Imidate hydrochlorides are often thermally unstable.[5] Conducting the reaction at 0°C minimizes potential decomposition and side reactions.
-
Inert Atmosphere: While not as critical as anhydrous conditions, an inert atmosphere helps to prevent side reactions with atmospheric moisture and oxygen.
Chemical Stability: A Delicate Balance
The stability of this compound is a critical factor in its storage, handling, and use in subsequent reactions. As a general rule, imidates are considered to be moisture-sensitive and thermally labile intermediates, often generated in situ for immediate use.[3]
Hydrolytic Instability
The primary pathway for the degradation of this compound is hydrolysis. In the presence of water, particularly under acidic conditions, the imidate is readily converted to ethyl indole-3-carboxylate and ammonia (as the ammonium salt).[3][6]
Diagram: Hydrolysis of this compound
Caption: Hydrolysis pathway of the imidate.
Thermal Stability
pH Sensitivity
The stability of imidates is highly pH-dependent. While they are susceptible to hydrolysis in acidic aqueous solutions, they can be deprotonated under basic conditions to form the free base, which may have different stability and reactivity characteristics.
| Condition | Primary Degradation Pathway | Major Products |
| Aqueous Acid (e.g., HCl) | Hydrolysis | Ethyl indole-3-carboxylate, Ammonium chloride |
| Aqueous Base (e.g., NaOH) | Hydrolysis | Indole-3-carboxylate salt, Ethanol, Ammonia |
| Anhydrous Conditions | Generally stable, especially at low temperatures | - |
Reactivity Profile: A Duality of Function
The reactivity of this compound is dominated by the electrophilic nature of the imidate carbon. However, the nucleophilicity of the indole ring can also play a significant role in certain reactions.
Reactions with Nucleophiles
The primary mode of reactivity for this compound is its reaction with nucleophiles at the imidate carbon.[3]
-
With Amines to Form Amidines: This is one of the most synthetically useful reactions of imidates. Reaction with primary or secondary amines yields substituted amidines, which are important scaffolds in medicinal chemistry.[3]
-
With Alcohols to Form Orthoesters: In the presence of excess alcohol under acidic conditions, imidates can be converted to orthoesters.[3]
-
With Hydrogen Sulfide to Form Thionoesters: Reaction with H₂S can lead to the formation of the corresponding thionoester.[3]
Diagram: Reactivity of this compound with Nucleophiles
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 1H-indole-3-carbimidate via the Pinner Reaction
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1H-indole-3-carbimidate hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol is centered on the Pinner reaction, a classic and reliable method for converting nitriles into imino esters.[1][2] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product characterization and troubleshooting. The indole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions, making robust synthetic routes to its derivatives highly valuable.[3][4]
Introduction and Scientific Principle
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4] Derivatives functionalized at the 3-position are particularly important precursors for biologically active molecules.[5] this compound serves as a key building block, enabling further elaboration into more complex structures such as amidines and orthoesters, which are themselves important pharmacophores.
The synthesis described herein utilizes the Pinner reaction, an acid-catalyzed process that converts a nitrile (Indole-3-carbonitrile) into an imino ester salt (this compound hydrochloride) through the addition of an alcohol (ethanol).[1][6] The reaction proceeds via activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which renders the nitrile carbon sufficiently electrophilic for attack by the alcohol.[7] The resulting product, a stable crystalline solid known as a Pinner salt, can be isolated or used directly in subsequent synthetic steps.
Reaction Mechanism
The Pinner reaction mechanism involves two primary stages:
-
Protonation and Activation: Anhydrous HCl protonates the nitrogen atom of the indole-3-carbonitrile, forming a highly reactive nitrilium ion. This activation is crucial as it significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated nitrilium carbon. A subsequent proton transfer yields the final product, the thermodynamically stable this compound hydrochloride salt.[7]
The entire process must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediate nitrilium ion or the final Pinner salt back to an amide or ester, respectively.[2][8]
Caption: Experimental workflow for the synthesis of this compound HCl.
Product Characterization
The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆): Expected signals include a triplet and quartet for the ethyl group, multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the indole ring protons, a broad singlet for the indole N-H, and two broad singlets for the =NH₂⁺ protons.
-
¹³C NMR (DMSO-d₆): Expected signals include peaks for the ethyl group carbons, aromatic carbons of the indole ring, and a characteristic downfield signal for the carbimidate carbon (C=N).
-
Infrared (IR) Spectroscopy (KBr pellet): Look for characteristic absorption bands for N-H stretching (indole and NH₂⁺), C=N stretching (~1650 cm⁻¹), and aromatic C-H stretching.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient HCl. 2. Presence of moisture, leading to hydrolysis. | 1. Extend the reaction time or increase the amount of HCl gas bubbled through. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Product is an Oil/Gummy | 1. Impurities present. 2. Incomplete drying. | 1. Triturate the oil with fresh, cold anhydrous ether to induce crystallization. 2. Dry the product under high vacuum for an extended period. |
| Starting Material Recovered | Reaction did not initiate or was incomplete. | Ensure the HCl gas is effectively dispersing through the solution. Check the quality of the starting nitrile. |
Conclusion
The Pinner reaction offers a direct and efficient method for the synthesis of this compound hydrochloride from readily available starting materials. This protocol, when followed with strict adherence to anhydrous conditions and safety procedures, provides a reliable means to access this versatile intermediate. The successful synthesis and characterization of this compound open avenues for the development of novel indole-based therapeutic agents, contributing to the expansive field of drug discovery.
References
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NROChemistry. Pinner Reaction. Retrieved from [Link]
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Gothwal, A., et al. (2015). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. Available at: [Link]
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Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
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J&K Scientific. Pinner Reaction. Retrieved from [Link]
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Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
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Schareina, T., & Kempe, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1447–1452. Available at: [Link]
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PubChem. 1-Ethyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
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PubChem. ethyl 1H-indole-3-carbodithioate. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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ResearchGate. (2025). Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. Retrieved from [Link]
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Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 60(4), 414-420. Available at: [Link]
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ResearchGate. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]
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Organic Syntheses. (1966). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 46, 48. Retrieved from [Link]
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Al-Kawkabani, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. Available at: [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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De Petrocellis, L., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. International Journal of Molecular Sciences, 24(22), 16457. Available at: [Link]
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The Strategic Utility of Ethyl 1H-indole-3-carbimidate as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Reactive Indole Moiety
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Among the vast array of functionalized indoles, Ethyl 1H-indole-3-carbimidate, particularly as its hydrochloride salt, emerges as a highly reactive and versatile synthetic intermediate. Its utility lies in the electrophilic nature of the imidate carbon, which provides a gateway for the construction of key pharmacophores such as tryptamines and β-carbolines. This guide provides an in-depth exploration of the synthesis, handling, and synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
The strategic advantage of employing an imidate intermediate lies in its controlled reactivity. Unlike more sensitive precursors, the imidate salt offers a stable yet readily activated functional group for subsequent transformations. This allows for a modular approach to the synthesis of complex indole alkaloids and their analogs.
Physicochemical Properties and Handling
While extensive experimental data for this compound is not widely published, some key properties can be inferred from related compounds and general chemical principles.
| Property | Value/Information | Source/Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 19747-79-6 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| Melting Point | 92 °C (for free base) | [3] |
| Boiling Point | 324.9±34.0 °C (Predicted) | [3] |
| Storage | Store at 2-8°C | [3] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, except as specified in the reaction protocols.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. The hydrochloride salt is expected to be more stable than the free base.
Synthesis of this compound Hydrochloride via the Pinner Reaction
The most direct and classical method for the synthesis of imidates from nitriles is the Pinner reaction.[7][8] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate nitrilium ion or the final imidate salt to form an amide or ester, respectively, leading to reduced yields and purification challenges.[4][7] Therefore, the use of anhydrous solvents and reagents is critical.
-
Hydrogen Chloride Gas: Gaseous HCl is used to generate a high concentration of the acid catalyst in the reaction mixture, which is necessary to protonate the nitrile and activate it towards nucleophilic attack by the alcohol.[9]
-
Low Temperature: The initial reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction between the alcohol and HCl, and to prevent potential side reactions.
-
Isolation as Hydrochloride Salt: The imidate is formed as its hydrochloride salt, which is often a crystalline solid and more stable than the corresponding free base. This facilitates its isolation and purification.[9]
Caption: Proposed mechanism for the reduction of the imidate to tryptamine.
Detailed Protocol: Synthesis of Tryptamine from this compound Hydrochloride
Materials:
-
This compound hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq.) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (2.0-3.0 eq.) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude tryptamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in the Synthesis of β-Carbolines
β-Carbolines are a large family of indole alkaloids with a tricyclic pyrido[3,4-b]indole ring system. [10]They exhibit a wide range of pharmacological activities. [11]this compound can serve as a precursor for the synthesis of 1-substituted-β-carbolines through a Pictet-Spengler-type reaction with a suitable aldehyde or ketone, followed by oxidation.
Causality Behind Experimental Choices:
-
Pictet-Spengler Reaction: This reaction is a powerful tool for the construction of tetrahydro-β-carboline scaffolds from tryptamine derivatives and carbonyl compounds. [12]* Oxidation: The initially formed tetrahydro-β-carboline is often oxidized to the fully aromatic β-carboline, which is frequently the target molecule. Various oxidizing agents can be employed, such as palladium on carbon (Pd/C) with a hydrogen acceptor or manganese dioxide (MnO₂).
Synthetic Pathway to β-Carbolines
Caption: Multi-step synthesis of β-carbolines via the imidate intermediate.
Conceptual Protocol: Synthesis of a 1-Substituted-β-carboline
This protocol outlines a two-step, one-pot conceptual approach where the tryptamine generated in situ is directly used in a subsequent Pictet-Spengler reaction.
Materials:
-
This compound hydrochloride
-
Sodium borohydride (NaBH₄)
-
An appropriate aldehyde (R-CHO)
-
Methanol (MeOH)
-
A suitable acid catalyst (e.g., trifluoroacetic acid - TFA)
-
An oxidizing agent (e.g., palladium on carbon - Pd/C)
-
A high-boiling solvent for oxidation (e.g., xylene or decalin)
Procedure:
-
In Situ Tryptamine Formation: Follow steps 1-3 of the tryptamine synthesis protocol.
-
Pictet-Spengler Cyclization: After confirming the formation of tryptamine, acidify the reaction mixture with a catalytic amount of trifluoroacetic acid. Add the desired aldehyde (1.0-1.2 eq.) and stir the reaction at room temperature or with gentle heating until the formation of the tetrahydro-β-carboline is complete (monitor by TLC or LC-MS).
-
Oxidation: After the cyclization is complete, remove the methanol under reduced pressure. Add a high-boiling solvent (e.g., xylene) and the oxidizing agent (e.g., 10% Pd/C). Heat the mixture to reflux for several hours, monitoring the progress of the aromatization by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture and filter through a pad of celite to remove the catalyst. Wash the celite pad with a suitable solvent. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired 1-substituted-β-carboline.
Conclusion and Future Outlook
This compound is a valuable and reactive intermediate that provides a streamlined entry into important classes of indole-based compounds. While its use is not as widely documented as other indole precursors, the protocols and mechanistic insights provided herein offer a solid foundation for its application in synthetic chemistry. The ability to generate tryptamine and subsequently β-carboline scaffolds from a common, stable precursor highlights the efficiency of this synthetic strategy. Future research could explore the reactivity of this imidate with a broader range of nucleophiles and its application in the synthesis of novel and complex indole alkaloids for drug discovery.
References
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Thai Journal of Online. Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.[Link]
-
PMC (PubMed Central). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.[Link]
-
Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity.[Link]
-
Rhodium.ws. A Simple Preparation of Tryptamine.[Link]
-
Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.[Link]
-
Wikipedia. Pinner reaction.[Link]
-
MDPI. Recent Advances in the Synthesis of β-Carboline Alkaloids.[Link]
-
PubMed. [Synthesis of 1-indole substituted beta-carboline alkaloid and its derivatives and evaluation of their preliminary antitumor activities].[Link]
-
ResearchGate. Synthesis of β-carboline derivatives 92-99.[Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.[Link]
-
PMC (PubMed Central). A Lewis acid-promoted Pinner reaction.[Link]
-
NROChemistry. Pinner Reaction.[Link]
-
PMC (PubMed Central). Ethyl 1-acetyl-1H-indole-3-carboxylate.[Link]
-
Regioselective C5−H Direct Iodination of Indoles. Supporting Information.[Link]
-
LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES.[Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.[Link]
-
PrepChem.com. Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine).[Link]
-
ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts.[Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.[Link]
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Application Note & Protocols: Ethyl 1H-Indole-3-Carbimidate as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the indole ring, particularly at the C3 position, provides a gateway to a diverse array of complex molecular architectures. Ethyl 1H-indole-3-carbimidate, accessible via the Pinner reaction from indole-3-carbonitrile, is a highly reactive and versatile intermediate. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound as a key building block for constructing fused heterocyclic systems, with a focus on pyrimido[4,5-b]indoles and 1,2,4-triazino[5,6-b]indoles. Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Introduction: The Strategic Importance of Indole-Based Heterocycles
Fused indole scaffolds are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2] The pyrimido[4,5-b]indole core, for instance, is found in dual RET/TRK kinase inhibitors, which are significant in oncology for overcoming treatment resistance.[1] Similarly, 1,2,4-triazino[5,6-b]indole derivatives have been investigated for their potential as antiviral and anticancer agents.[2]
The synthetic challenge lies in the efficient construction of these fused ring systems. While many methods exist, they often involve multiple steps or harsh conditions. This compound emerges as a strategic precursor. As an activated imino ester, it possesses two electrophilic centers and serves as a potent synthon for reactions with binucleophiles, enabling rapid and efficient cyclocondensation reactions to build fused heterocyclic rings. This guide details the synthesis of this key precursor and its subsequent application in robust synthetic protocols.
Synthesis of the Precursor: this compound Hydrochloride
The most direct and classical method for synthesizing alkyl carbimidates (imino esters) from nitriles is the Pinner reaction.[3][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The reaction proceeds through a highly electrophilic nitrilium ion intermediate, which is readily attacked by the alcohol.[5]
Causality of Experimental Design:
-
Anhydrous Conditions: The Pinner reaction is exquisitely sensitive to water. The nitrilium intermediate and the final Pinner salt product can be readily hydrolyzed to the corresponding amide and ester, respectively.[6] Therefore, all reagents and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere.
-
Gaseous HCl: The use of gaseous hydrogen chloride is critical. It acts as both the catalyst and the reagent to form the nitrilium ion without introducing water, which would be present in aqueous HCl solutions.[7]
-
Low Temperature: The initial reaction is typically performed at low temperatures (0 °C) to control the exothermic reaction of dissolving HCl gas and to maintain the stability of the resulting imidate salt, which can be thermally labile.[7]
Protocol 2.1: Pinner Reaction Synthesis of this compound Hydrochloride
This protocol describes the synthesis starting from commercially available indole-3-carbonitrile.
Materials:
-
Indole-3-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube on the outlet.
-
Reagent Preparation: Dissolve indole-3-carbonitrile (10.0 g, 70.3 mmol) in anhydrous ethanol (50 mL) and anhydrous diethyl ether (100 mL) in the flask.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Begin stirring and bubble dry hydrogen chloride gas through the solution. A white precipitate of the Pinner salt (this compound hydrochloride) will begin to form.
-
Reaction Monitoring: Continue bubbling HCl gas for 2-3 hours, ensuring the solution remains saturated. After saturation, seal the flask and allow it to stand at 0-4 °C for 24 hours to ensure complete precipitation.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and excess HCl.
-
Drying: Dry the product under vacuum in a desiccator over P₂O₅ to yield this compound hydrochloride.[8] Store the product under anhydrous conditions.
Diagram 1: Pinner Reaction Mechanism
Caption: Mechanism of the acid-catalyzed Pinner reaction.
Application: Synthesis of 9H-Pyrimido[4,5-b]indoles
The pyrimido[4,5-b]indole scaffold is of great interest in medicinal chemistry.[1] this compound is an ideal precursor for constructing the pyrimidine ring through condensation with a suitable C-N or N-C-N binucleophile. The reaction with cyanamide provides a direct route to 4-amino-9H-pyrimido[4,5-b]indoles.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the binucleophile onto the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol, leading to the formation of the fused aromatic pyrimidine ring. The use of a base is often required to neutralize the hydrochloride salt and generate the free imidate for the reaction.
Protocol 3.1: Synthesis of 4-Amino-9H-pyrimido[4,5-b]indole
Materials:
-
This compound hydrochloride
-
Cyanamide (H₂N-CN)
-
Sodium ethoxide (NaOEt) or another suitable non-nucleophilic base
-
Anhydrous Ethanol or DMF
-
Reflux condenser
Procedure:
-
Preparation of Free Imidate: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend this compound hydrochloride (5.0 g, 22.2 mmol) in anhydrous ethanol (100 mL).
-
Basification: Add a solution of sodium ethoxide in ethanol (1.0 eq, 22.2 mmol) dropwise at room temperature. Stir for 30 minutes to generate the free carbimidate in situ.
-
Addition of Nucleophile: Add cyanamide (1.05 eq, 23.3 mmol) to the reaction mixture.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to afford the pure 4-amino-9H-pyrimido[4,5-b]indole.
Diagram 2: Workflow for Pyrimido[4,5-b]indole Synthesis
Caption: Experimental workflow for pyrimido[4,5-b]indole synthesis.
Application: Synthesis of 5H-[1][8][9]Triazino[5,6-b]indoles
The 1,2,4-triazino[5,6-b]indole core is another pharmaceutically relevant scaffold.[9][10] The carbimidate precursor can undergo cyclocondensation with hydrazine-based binucleophiles, such as thiocarbohydrazide, to efficiently construct the fused triazine ring.
Mechanistic Rationale: The reaction follows a similar pathway to the pyrimidine synthesis. The terminal hydrazine nitrogen of thiocarbohydrazide acts as the initial nucleophile, attacking the imidate carbon. This is followed by an intramolecular cyclization involving the second nitrogen atom, leading to the formation of the six-membered triazine ring with the elimination of ethanol and subsequent tautomerization.
Protocol 4.1: Synthesis of 3-Thiol-5H-[1][8][9]triazino[5,6-b]indole
Materials:
-
This compound hydrochloride
-
Thiocarbohydrazide (H₂NNHCSNHNH₂)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Pyridine or DMF
-
Reflux condenser
Procedure:
-
Reagent Suspension: In a round-bottom flask, suspend thiocarbohydrazide (1.1 eq, 24.4 mmol) in anhydrous pyridine (80 mL).
-
Addition of Precursor: Add this compound hydrochloride (5.0 g, 22.2 mmol) portion-wise to the stirred suspension. Pyridine acts as both the solvent and the base to neutralize the HCl salt.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 115 °C) for 8-16 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Isolation: After completion, cool the mixture to room temperature and pour it into a beaker of ice-water (400 mL).
-
Precipitation: Stir the aqueous mixture. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid to yield pure 3-thiol-5H-[1][8][11]triazino[5,6-b]indole.[10]
Table 1: Summary of Representative Reactions
| Target Heterocycle | Binucleophile | Base/Solvent System | Typical Yield Range | Reference Analogy |
| Pyrimido[4,5-b]indoles | Cyanamide, Urea | NaOEt / Ethanol | 60-85% | [1][11] |
| 1,2,4-Triazino[5,6-b]indoles | Thiocarbohydrazide | Pyridine / Pyridine | 65-90% | [9][10] |
| 1,2,4-Triazino[5,6-b]indoles | Aminoguanidine | TEA / DMF | 55-80% | [9] |
Troubleshooting and Key Considerations
-
Low Yield in Pinner Reaction: This is almost always due to the presence of moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Incomplete Cyclization: If the starting carbimidate is not fully consumed, the reaction time may need to be extended, or the reaction temperature increased. The choice of base and solvent can also be critical; for less reactive nucleophiles, a higher boiling solvent like DMF or NMP may be beneficial.
-
Side Product Formation: Hydrolysis of the carbimidate to ethyl indole-3-carboxylate is a common side reaction if water is present. Ensure anhydrous conditions are maintained throughout the cyclization step.
Conclusion
This compound is a powerful and highly effective precursor for the synthesis of medicinally important fused indole heterocycles. Its preparation via the Pinner reaction is straightforward, provided stringent anhydrous conditions are met. The subsequent cyclocondensation reactions with various binucleophiles offer a modular and efficient route to complex scaffolds like pyrimido[4,5-b]indoles and 1,2,4-triazino[5,6-b]indoles. The protocols and insights provided in this application note serve as a validated foundation for researchers to leverage this versatile building block in their synthetic and drug discovery programs.
References
-
Tadesse, S., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). Synthesis and antimicrobial activity of novel fused[1][8][11]triazino[5,6-b]indole derivatives. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Kamal, A., et al. (2011). One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Tsvetkov, V. B., & Tsvetkova, E. A. (2020). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]
-
Fun, H.-K., et al. (2010). Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′][1][8][11]triazino[3′,4′:3,4][1][8][11]triazino[5,6-b]indoles as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]
-
Abdel-Megeid, F. M. E., et al. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Retrieved from [Link]
-
Eshba, N. H., et al. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]
-
Chen, Y., et al. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. ResearchGate. Retrieved from [Link]
-
Monge, A., et al. (1978). Convenient Synthesis 5 H -[1][8][11]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Retrieved from [Link]
-
Scherer, M., et al. (2013). A Lewis acid-promoted Pinner reaction. National Institutes of Health. Retrieved from [Link]
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- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Analytical methods for the quantification of Ethyl 1H-indole-3-carbimidate
Introduction
Ethyl 1H-indole-3-carbimidate is an indole derivative of significant interest in pharmaceutical and chemical research due to its potential biological activities and role as a synthetic intermediate. Accurate and precise quantification of this compound in various matrices, from reaction mixtures to biological samples, is critical for research, development, and quality control. This document provides detailed analytical methods for the quantification of this compound, leveraging established chromatographic techniques. The protocols provided are designed to be robust and self-validating, ensuring data integrity for researchers, scientists, and drug development professionals.
The methodologies detailed herein are based on established analytical principles for indole derivatives and serve as a comprehensive guide for method development and validation for the specific analyte.[1][2] The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of indole derivatives.[3][4] The method's simplicity and robustness make it suitable for routine analysis and quality control.
Scientific Principle
This method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. The analyte is retained on the column based on its hydrophobicity and is then detected by its absorbance of ultraviolet (UV) light. The absorbance is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol
1.2.1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvent filtration apparatus.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
1.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For reaction mixtures, a simple dilution with the mobile phase may be sufficient. For biological matrices, a protein precipitation step followed by centrifugation is recommended.[5] To 100 µL of the sample, add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes at 4°C.[2] The supernatant can then be injected into the HPLC system.
1.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm) | Provides good retention and separation for indole derivatives. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | The organic modifier (acetonitrile) controls the elution strength, while the acidic modifier (formic acid) improves peak shape and suppresses ionization.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~280 nm | Indole derivatives typically exhibit strong UV absorbance around this wavelength. A UV scan of the analyte should be performed to determine the optimal wavelength. |
1.2.4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 2% |
| LOD (S/N) | 3:1 |
| LOQ (S/N) | 10:1 |
Experimental Workflow Diagram
Caption: HPLC-UV Experimental Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For indole derivatives, it offers high resolution and specificity.[7][8]
Scientific Principle
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific detection and quantification.
Experimental Protocol
2.2.1. Apparatus and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Autosampler.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
GC-grade solvents (e.g., dichloromethane, ethyl acetate).
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove non-volatile matrix components.[9] A simple liquid-liquid extraction can be performed by partitioning the sample between an aqueous phase and an organic solvent like dichloromethane. The organic layer is then collected, dried over anhydrous sodium sulfate, and concentrated before injection.
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column suitable for a wide range of semi-volatile compounds.[7] |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency.[7] |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless mode is used for trace analysis, while split mode is for higher concentrations to prevent column overloading.[3] |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte.[7] |
| Oven Program | Initial 120°C (4 min), ramp to 280°C at 3°C/min, hold for 20 min | A temperature program is used to effectively separate compounds with different boiling points.[3] |
| Ion Source Temperature | 230 °C | Optimal temperature for ionization.[7] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 40-550 m/z | A wide enough range to capture the molecular ion and characteristic fragments of the analyte.[7] |
| Quantification Ions | To be determined from the mass spectrum of the standard | Select a prominent and specific ion for quantification and one or two qualifier ions for confirmation. |
Experimental Workflow Diagram
Caption: GC-MS Experimental Workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[10][11]
Scientific Principle
LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and the precursor ion corresponding to the analyte's molecular weight is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and reduces matrix interference.[2]
Experimental Protocol
3.2.1. Apparatus and Materials
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Analytical balance.
-
Volumetric flasks and pipettes.
3.2.2. Standard and Sample Preparation
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, ensuring the use of LC-MS grade solvents. An internal standard (e.g., a stable isotope-labeled analog of the analyte) should be used to correct for matrix effects and variations in instrument response.[11]
3.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Column | C18 (2.1 x 100 mm, 1.8 µm) | Smaller particle size for higher efficiency and shorter run times. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient elution) | A gradient is often used in LC-MS/MS to improve peak shape and reduce analysis time. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Indole derivatives are readily ionized in positive mode. |
| MRM Transitions | Precursor ion > Product ion (To be determined by infusion of the standard) | Specific transitions for the analyte and internal standard ensure high selectivity and sensitivity. |
| Collision Energy | To be optimized for each transition |
3.2.4. Method Validation Validation should follow regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including assessment of selectivity, matrix effect, and stability.
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow for this compound.
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols are based on established methods for similar indole derivatives and should be fully validated for the specific application to ensure the generation of accurate and reliable data.
References
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016).
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Semantic Scholar.
- GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (2019).
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. [Link]
-
Hauder, J., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Agricultural and Food Chemistry. [Link]
-
Chhonker, Y. S., et al. (2019). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules. [Link]
-
Duthaler, U., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B. [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cetjournal.it [cetjournal.it]
- 5. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. researchgate.net [researchgate.net]
- 9. env.go.jp [env.go.jp]
- 10. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Versatile Role of Ethyl 1H-indole-3-carbimidate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Ethyl 1H-indole-3-carbimidate, a versatile building block in the synthesis of a wide array of bioactive molecules. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings and strategic considerations essential for leveraging this reagent's full potential in medicinal chemistry and drug discovery.
Introduction: The Strategic Advantage of the Indole-3-Carbimidate Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] While many synthetic efforts focus on the functionalization of the indole ring at various positions, the C3 position offers a particularly strategic point for elaboration. This compound, as an activated derivative of the more common indole-3-carboxylic acid or indole-3-carbonitrile, presents a unique gateway to a diverse range of heterocyclic systems.
The carbimidate (or imidate) functionality is a potent electrophile, readily undergoing nucleophilic attack at the imine carbon. This reactivity allows for the construction of new carbon-nitrogen and carbon-oxygen bonds under relatively mild conditions, making it an invaluable tool for the synthesis of complex molecular architectures. This guide will illuminate the pathways to harness this reactivity for the creation of novel bioactive compounds.
Synthesis of the Key Precursor: this compound Hydrochloride
The most common and direct route to this compound hydrochloride is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3][4] In this case, indole-3-carbonitrile is treated with anhydrous ethanol in the presence of hydrogen chloride gas.
Protocol 1: Synthesis of this compound hydrochloride via the Pinner Reaction
Principle: The Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the carbonitrile carbon towards nucleophilic attack by ethanol. The resulting intermediate, a nitrilium ion, is highly electrophilic. Subsequent attack by ethanol leads to the formation of an imino ester salt, known as a Pinner salt.[2][4] The use of anhydrous conditions is crucial to prevent the hydrolysis of the product to the corresponding ester.
Diagrammatic Representation of the Pinner Reaction:
Caption: Pinner reaction mechanism for this compound synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole-3-carbonitrile | 142.15 | 10.0 g | 0.070 mol |
| Anhydrous Ethanol | 46.07 | 150 mL | - |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| Hydrogen Chloride Gas | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend 10.0 g (0.070 mol) of indole-3-carbonitrile in 150 mL of anhydrous ethanol.
-
Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The indole-3-carbonitrile will gradually dissolve. Continue the gas flow until the solution is saturated and a precipitate begins to form.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. The product, this compound hydrochloride, will precipitate out as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with 200 mL of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the solid product in a vacuum desiccator over potassium hydroxide pellets.
-
Yield and Characterization: The expected yield is typically high. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expert Insights:
-
The strict exclusion of moisture is paramount to the success of this reaction. All glassware should be oven-dried, and anhydrous solvents must be used.
-
The saturation with HCl gas should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of HCl.
-
The resulting Pinner salt is often used directly in subsequent reactions without further purification.
Application in the Synthesis of Bioactive Heterocycles
The electrophilic nature of the carbimidate carbon in this compound hydrochloride makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and triazines. These scaffolds are prevalent in a multitude of biologically active compounds.
Synthesis of Indole-Substituted Pyrimidines
Indole-pyrimidine hybrids have demonstrated significant potential as anticancer and antiproliferative agents.[5][6] The reaction of an amidine, such as the one derived from this compound, with a 1,3-dicarbonyl compound or its equivalent is a classical and efficient method for pyrimidine synthesis. A more direct approach involves the reaction with guanidine to form 2-aminopyrimidines.
Principle: This synthesis involves the condensation of the amidine functionality, generated in situ from the Pinner salt, with a β-dicarbonyl compound (acetylacetone in this case) and guanidine. The reaction proceeds through a series of nucleophilic additions and dehydrations to form the stable pyrimidine ring.
Diagrammatic Representation of Pyrimidine Synthesis:
Caption: Synthetic pathway to an indole-substituted pyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound hydrochloride | 224.69 | 5.0 g | 0.022 mol |
| Guanidine hydrochloride | 95.53 | 2.5 g | 0.026 mol |
| Sodium ethoxide | 68.05 | 1.8 g | 0.026 mol |
| Acetylacetone | 100.12 | 2.7 mL | 0.026 mol |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve 1.8 g (0.026 mol) of sodium ethoxide in 50 mL of anhydrous ethanol. Add 2.5 g (0.026 mol) of guanidine hydrochloride and stir the mixture at room temperature for 30 minutes. The formation of a sodium chloride precipitate will be observed.
-
Reaction Mixture: To the guanidine solution, add 5.0 g (0.022 mol) of this compound hydrochloride and 2.7 mL (0.026 mol) of acetylacetone.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Expert Insights:
-
The in situ generation of guanidine free base from its hydrochloride salt is a common and effective strategy.
-
The choice of the β-dicarbonyl compound can be varied to introduce different substituents on the pyrimidine ring, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Synthesis of Indole-Substituted 1,2,4-Triazoles
The 1,2,4-triazole moiety is another critical pharmacophore found in a wide range of therapeutic agents, including antifungal and anticancer drugs. A versatile method for the synthesis of 1,2,4-triazoles involves the reaction of an imidate with a hydrazide.
Principle: This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the imidate. The resulting intermediate undergoes intramolecular cyclization with the elimination of ethanol and water to form the stable 1,2,4-triazole ring.
Diagrammatic Representation of 1,2,4-Triazole Synthesis:
Caption: Synthetic pathway to an indole-substituted 1,2,4-triazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound hydrochloride | 224.69 | 5.0 g | 0.022 mol |
| Benzoylhydrazine | 136.15 | 3.0 g | 0.022 mol |
| Pyridine | 79.10 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (0.022 mol) of this compound hydrochloride and 3.0 g (0.022 mol) of benzoylhydrazine in 50 mL of pyridine.
-
Reaction: Heat the mixture to reflux for 12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 3-(1H-indol-3-yl)-5-phenyl-1H-1,2,4-triazole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Expert Insights:
-
Pyridine acts as both a solvent and a base to neutralize the HCl salt of the imidate and to facilitate the cyclization step.
-
A variety of substituted hydrazides can be used in this reaction to generate a diverse library of 1,2,4-triazole derivatives for biological screening.
Conclusion
This compound hydrochloride is a highly valuable and versatile intermediate for the synthesis of bioactive heterocyclic compounds. Its facile preparation via the Pinner reaction and its inherent electrophilicity allow for the construction of complex molecular architectures, particularly indole-substituted pyrimidines and 1,2,4-triazoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this reagent and to develop novel drug candidates. The ability to readily modify the substituents on the heterocyclic rings by choosing appropriate reaction partners further enhances the utility of this building block in modern medicinal chemistry.
References
-
Sharma, S., Das, A. K., & Singh, S. (2023). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Current Trends in Biotechnology and Pharmacy, 17(Supplement 3A), 52. [Link]
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
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Gomktsyan, T. A., Shainova, R. S., Dovlatyan, M. V., & Yengoyan, A. P. (2021). Synthesis of Potentially Bioactive Hydrazones of Pyrimidine and 1,3,5-Triazine. AgriScience and Technology, 4(76), 360-364. [Link]
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
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Russell, D. A., et al. (1985). Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 28(9), 1158-1163. [Link]
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Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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Maji, B., & Mollah, S. (2018). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 8(1), 153-158. [Link]
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Ibraheem, F. A. A., & El-faham, A. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(2), 269-318. [Link]
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Laina, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 765. [Link]
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He, L., et al. (2016). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 14(23), 5275-5279. [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988285. [Link]
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Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(10), 2259. [Link]
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Aniskova, T., Grinev, V., & Yegorova, A. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Chemistry of Heterocyclic Compounds, 58(1), 34-40. [Link]
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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Kulyk, K., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(23), 5678. [Link]
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Wang, H., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. Tetrahedron Letters, 52(24), 3141-3144. [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988285. [Link]
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Kumar, P., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(1), 213-221. [Link]
-
Schliemann, M., & Westermann, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1578-1583. [Link]
-
Wang, H., et al. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. Tetrahedron Letters, 52(24), 3141-3144. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-757. [Link]
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Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175. [Link]
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El-Gamal, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]
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Franco, L. H., & Palermo, J. A. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. Chemical & Pharmaceutical Bulletin, 51(8), 975-977. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Ethyl 1H-indole-3-carbimidate
Welcome to the technical support center for the synthesis of Ethyl 1H-indole-3-carbimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of indole-3-carbonitrile with anhydrous ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. The resulting product is the hydrochloride salt of the imidate, often referred to as a Pinner salt.
The Pinner reaction, while a classic and effective method, requires careful control of reaction conditions to avoid common pitfalls such as low yields, formation of byproducts, and purification challenges. This guide will walk you through the critical parameters and provide solutions to common issues encountered during this synthesis.
Reaction Pathway Overview
The synthesis of this compound hydrochloride via the Pinner reaction can be visualized as follows:
Caption: Pinner reaction pathway for this compound synthesis and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Pinner reaction?
A1: The acid catalyst, typically anhydrous HCl, protonates the nitrogen atom of the nitrile group in indole-3-carbonitrile. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the oxygen atom of ethanol.[1][2]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: The presence of water is highly detrimental to the Pinner reaction for two main reasons. Firstly, water can compete with ethanol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide (1H-indole-3-carboxamide). Secondly, the desired product, the Pinner salt, is highly susceptible to hydrolysis, which will convert it into the corresponding ester (Ethyl 1H-indole-3-carboxylate).[1][3] Therefore, using anhydrous ethanol and solvent, and taking precautions to exclude atmospheric moisture, is essential for maximizing the yield of the desired imidate.
Q3: Can I use a different acid catalyst instead of anhydrous HCl gas?
A3: Yes, Lewis acids have been successfully employed as promoters for the Pinner reaction, offering a potentially more convenient alternative to handling gaseous HCl.[1] Trimethylsilyl triflate (TMSOTf) has been shown to be effective in promoting the reaction between nitriles and alcohols to form esters, which proceeds through an imidate intermediate.[1] Other Lewis acids like hafnium(IV) triflate and aluminum tribromide have also been investigated.[1] However, the optimal Lewis acid and reaction conditions would need to be determined empirically for the specific synthesis of this compound.
Q4: What is the typical reaction temperature and why is it important?
A4: The Pinner reaction is often carried out at low temperatures, typically between 0°C and room temperature.[3][4] The resulting Pinner salt (imidate hydrochloride) can be thermally unstable and may decompose or rearrange at higher temperatures, potentially leading to the formation of the corresponding amide and alkyl chloride.[2][4] Therefore, maintaining a low temperature throughout the reaction is crucial for isolating the desired product in high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient acid catalyst, low reaction temperature, or short reaction time. 2. Presence of moisture: Use of non-anhydrous reagents or exposure to atmospheric moisture. 3. Poor quality starting materials: Impurities in indole-3-carbonitrile or ethanol. | 1. Optimize acid addition: Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture. If using a Lewis acid, ensure the correct stoichiometry is used. 2. Reaction monitoring: Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time. 3. Strict anhydrous conditions: Use freshly distilled anhydrous ethanol and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon). 4. Purify starting materials: Ensure the purity of indole-3-carbonitrile and ethanol before use. |
| Formation of Ethyl 1H-indole-3-carboxylate as a major byproduct | Hydrolysis of the Pinner salt: Presence of water in the reaction mixture or during workup. | 1. Rigorous anhydrous technique: As mentioned above, scrupulously avoid moisture. 2. Anhydrous workup: If an aqueous workup is necessary, perform it quickly at low temperatures to minimize hydrolysis. Consider a non-aqueous workup if possible. |
| Formation of 1H-indole-3-carboxamide as a byproduct | 1. Hydrolysis of the starting nitrile: Presence of water. 2. Thermal decomposition of the Pinner salt: High reaction temperatures. | 1. Maintain anhydrous conditions. 2. Control reaction temperature: Keep the reaction temperature low (e.g., 0°C) throughout the addition of reagents and the reaction period. |
| Product is a dark, tarry material | Degradation of the indole ring: The indole nucleus can be sensitive to strong acidic conditions, leading to polymerization or other side reactions. | 1. Milder acid catalyst: Consider using a Lewis acid catalyst which may be less harsh than anhydrous HCl. 2. Temperature control: Avoid excessive heating. 3. Controlled acid addition: Add the acid catalyst slowly and monitor the reaction temperature closely. |
| Difficulty in isolating the Pinner salt | Hygroscopic nature of the product: The hydrochloride salt can be hygroscopic and difficult to handle. | 1. Work in a dry environment: Handle the product in a glove box or under a stream of dry inert gas. 2. Anhydrous filtration and washing: Filter the product quickly and wash with a cold, anhydrous solvent (e.g., diethyl ether) to remove impurities. Dry thoroughly under vacuum. |
Experimental Protocols
General Protocol for the Synthesis of this compound Hydrochloride (Pinner Reaction)
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
Indole-3-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous Hydrogen Chloride (gas)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with a suitable desiccant (e.g., calcium chloride).
-
Under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbonitrile to the flask, followed by anhydrous ethanol.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is consumed.
-
Once the reaction is complete, stop the flow of HCl gas and purge the flask with an inert gas to remove any excess HCl.
-
The product, this compound hydrochloride, will often precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum, or an anhydrous, non-polar solvent like diethyl ether can be added to induce precipitation.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product thoroughly under vacuum.
Characterization Data
The synthesized this compound hydrochloride should be characterized to confirm its identity and purity. Expected analytical data includes:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the imidate.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N bond of the imidate.
Optimization of Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.
| Parameter | Recommendation | Rationale | Potential Issues with Non-Optimal Conditions |
| Acid Catalyst | Anhydrous HCl gas or a suitable Lewis acid (e.g., TMSOTf). | Strong acid is required to activate the nitrile group. | Too weak: Incomplete or no reaction. Too harsh: Degradation of the indole ring. |
| Solvent | Anhydrous ethanol (as both reactant and solvent). Anhydrous, non-polar co-solvents (e.g., diethyl ether, chloroform) can be used. | Must be anhydrous to prevent side reactions. | Presence of water leads to hydrolysis of the nitrile and the Pinner salt. |
| Temperature | 0°C to room temperature. | The Pinner salt is thermally sensitive. | Higher temperatures can lead to decomposition and formation of byproducts. |
| Reaction Time | Monitored by TLC. | To ensure complete conversion of the starting material without prolonged exposure to acidic conditions. | Too short: Incomplete reaction. Too long: Increased potential for side reactions and degradation. |
| Atmosphere | Inert (Nitrogen or Argon). | To exclude atmospheric moisture. | Presence of moisture leads to side reactions. |
Conclusion
The synthesis of this compound via the Pinner reaction is a powerful method that requires careful attention to experimental detail. By understanding the underlying chemistry, controlling critical reaction parameters, and being prepared to troubleshoot common issues, researchers can successfully and efficiently synthesize this important molecule. This guide provides a solid foundation for optimizing your synthetic protocol and achieving high yields of a pure product.
References
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Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
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Pinner reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Ethyl 1,2-dimethyl-1H-indole-3-carboxylate. PubChem. Retrieved January 15, 2026, from [Link]
-
Pinner Reaction. Name Reaction in Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Pinner Reaction. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Common side products in the synthesis of Ethyl 1H-indole-3-carbimidate
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 1H-indole-3-carbimidate, a critical intermediate in pharmaceutical development. Our focus is on identifying, understanding, and mitigating the formation of common side products to enhance yield, purity, and process reliability.
Introduction: The Pinner Reaction in Indole Chemistry
The synthesis of this compound hydrochloride, often referred to as a Pinner salt, is typically achieved through the Pinner reaction.[1][2] This acid-catalyzed process involves the reaction of Indole-3-carbonitrile with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas.[3][4] While effective, the reaction is highly sensitive to experimental conditions. The indole nucleus is susceptible to acid-catalyzed side reactions, and the target imidate product is itself a reactive intermediate.[1][5] This guide addresses the most common challenges encountered during this synthesis.
Core Synthesis Pathway
The desired transformation follows the mechanism outlined below, where the nitrile is activated by protonation, followed by nucleophilic attack from ethanol.
Caption: The Pinner reaction pathway for this compound synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Question 1: My primary product is Ethyl 1H-indole-3-carboxylate. What went wrong and how can I prevent it?
Answer: This is the most common issue and is caused by the presence of water in the reaction mixture. The target imidate is highly susceptible to hydrolysis, which rapidly converts it to the corresponding ester.[1][3] The Pinner reaction must be performed under strictly anhydrous conditions.
Causality: The carbon of the protonated imidate is highly electrophilic. Water, even in trace amounts, acts as a potent nucleophile, attacking this carbon to form a tetrahedral intermediate that collapses to the more thermodynamically stable ester.
Caption: Competing pathways for the Pinner salt: isolation vs. hydrolysis.
Troubleshooting Hydrolysis
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Low to no yield of imidate salt. | Moisture Contamination: Use of non-anhydrous ethanol, solvents, or wet glassware. | 1. Use freshly opened anhydrous ethanol (<50 ppm H₂O) or dry it over activated 3Å molecular sieves. 2. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar). |
| Product precipitates, but IR/NMR confirms ester. | Atmospheric Moisture: Exposure of the hygroscopic reaction or product to air during workup. | 1. Conduct the entire reaction and workup under a positive pressure of an inert gas. 2. Use Schlenk line techniques for transfers. 3. Filter the product in a glove box or under a blanket of inert gas. |
| Inconsistent results between batches. | Contaminated HCl Source: Using HCl gas generated from aqueous sources without adequate drying. | 1. Generate HCl gas by adding concentrated H₂SO₄ dropwise to NaCl or NH₄Cl. 2. Pass the generated HCl gas through a series of drying tubes (e.g., concentrated H₂SO₄ bubbler, followed by CaCl₂ tube) before introducing it into the reaction vessel. |
Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Disassemble, clean, and dry all glassware (reaction flask, condenser, gas inlet tube, stir bar) in an oven at 150°C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous ethanol (≤50 ppm water). Alternatively, reflux ethanol over magnesium turnings and iodine, followed by distillation into the reaction flask under an inert atmosphere.
-
Reagent Handling: Use a fresh, high-purity source of Indole-3-carbonitrile. Dry it in a vacuum oven at 40-50°C if necessary.
-
HCl Gas Introduction: Generate HCl gas externally and pass it through a sulfuric acid trap to ensure it is completely dry before bubbling it into the reaction mixture.
Question 2: My reaction is sluggish, with a large amount of unreacted Indole-3-carbonitrile remaining. How can I drive it to completion?
Answer: Incomplete conversion is typically due to insufficient acid catalyst, low reaction temperature, or inadequate reaction time. The Pinner reaction's first step, protonation of the nitrile, is crucial for activation.[4]
Troubleshooting Incomplete Conversion
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| TLC/HPLC shows significant starting material after the recommended time. | Insufficient HCl: Not enough acid to fully protonate the nitrile and catalyze the reaction. | 1. Ensure a steady, gentle stream of dry HCl is bubbled through the solution. 2. Continue HCl addition until the solution is saturated and fumes are observed at the condenser outlet (vented to a scrubber). 3. Maintain a slight positive pressure of HCl throughout the initial phase of the reaction. |
| Reaction stalls at low temperature. | Low Temperature: The reaction rate is slow at very low temperatures (e.g., <-10°C). | 1. The Pinner reaction requires low temperatures to prevent side reactions, but not so low that the primary reaction halts.[2] 2. A common and effective temperature range is 0°C to 5°C. Maintain this using an ice-water bath. |
| Low conversion despite sufficient HCl and proper temperature. | Poor Reagent Purity/Solubility: Low-quality starting nitrile or poor solubility in the reaction medium. | 1. Ensure the Indole-3-carbonitrile is fully dissolved in the anhydrous ethanol before cooling and adding HCl. 2. Use a co-solvent like anhydrous diethyl ether or dichloromethane if solubility is an issue, though pure ethanol is preferred. |
Question 3: The reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of a crystalline solid. What happened?
Answer: This indicates acid-catalyzed polymerization or dimerization of the indole starting material. The indole ring is electron-rich and highly susceptible to attack by strong acids, leading to oligomerization.[6][7]
Causality: Under strongly acidic conditions, the indole nucleus can be protonated at the C3 position. The resulting indoleninium ion is a powerful electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that forms dimers, trimers, and eventually insoluble polymers.[7]
Caption: Acid-catalyzed dimerization and polymerization of the indole ring.
Troubleshooting Polymerization
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Reaction mixture darkens significantly upon HCl addition. | Excessive Local Acid Concentration: Adding HCl too quickly or without sufficient stirring. | 1. Cool the solution to 0°C before introducing HCl. 2. Introduce HCl gas sub-surface with vigorous stirring to ensure rapid dispersion and prevent localized "hot spots" of high acid concentration. |
| Formation of tar at elevated temperatures. | High Temperature: The rate of polymerization increases dramatically with temperature. | 1. Strictly maintain the reaction temperature below 5°C. 2. Pinner salts are thermodynamically unstable; low temperatures are critical to prevent decomposition and side reactions.[2] |
| Product degrades during workup. | Prolonged Exposure to Acid: Keeping the reaction mixture acidic for an extended period. | 1. Once the reaction is complete (monitored by TLC/HPLC), proceed immediately to the workup. 2. Isolate the Pinner salt quickly by precipitation with a non-polar solvent (e.g., anhydrous diethyl ether) and filtration. Do not let the acidic solution stand for long periods. |
Summary of Common Side Products
| Side Product | Structure Name | Primary Cause | Prevention Strategy |
| Ester | Ethyl 1H-indole-3-carboxylate | Presence of water (hydrolysis). | Strict adherence to anhydrous conditions. |
| Amide | 1H-Indole-3-carboxamide | Thermal decomposition/rearrangement of the Pinner salt. | Maintain low temperatures (<5°C) during reaction and workup. |
| Polymer/Tar | Indole Oligomers | Excess acid concentration, high temperature. | Controlled addition of HCl at 0°C, vigorous stirring. |
| Orthoester | Triethyl orthoindol-3-ylformate | Reaction of the Pinner salt with excess alcohol.[1][3] | Use a stoichiometric or slight excess of ethanol; avoid prolonged reaction times at higher temperatures. |
Recommended Purification Protocol
Objective: To isolate the crystalline this compound hydrochloride from soluble impurities (e.g., unreacted nitrile, ester) and insoluble polymers.
-
Reaction Quench & Precipitation: Upon completion, ensure the reaction mixture is maintained at 0-5°C. While stirring vigorously, slowly add a large volume (10-20x the reaction volume) of cold, anhydrous diethyl ether. The Pinner salt is generally insoluble in ether and will precipitate as a white or off-white solid.
-
Filtration: Quickly filter the resulting slurry under an inert atmosphere (e.g., using a Schlenk filter or in a glovebox) to collect the solid precipitate. The filtrate will contain most of the ester byproduct and unreacted starting material.
-
Washing: Wash the filter cake several times with small portions of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the isolated solid under high vacuum at room temperature. Do not heat, as the Pinner salt is thermally labile.[1]
-
Storage: Store the final product in a desiccator under an inert atmosphere at low temperature (e.g., -20°C) to prevent hydrolysis and decomposition. The product is a hydrochloride salt and is often hygroscopic.
References
-
Wikipedia. Pinner reaction . [Link]
-
Grokipedia. Pinner reaction . [Link]
-
Schön, M. (2013). A Lewis acid-promoted Pinner reaction . Beilstein Journal of Organic Chemistry, 9, 1599–1604. [Link]
-
NROChemistry. Pinner Reaction . [Link]
-
EurekAlert!. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates . (2023). [Link]
-
Kopka, K., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols . Molecules, 13(9), 2089–2111. [Link]
-
University of Lucknow. Synthesis and Chemistry of Indole . [Link]
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Troubleshooting low yields in Ethyl 1H-indole-3-carbimidate preparation
Technical Support Center: Ethyl 1H-indole-3-carbimidate Synthesis
Welcome to the technical support guide for the preparation of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. Our goal is to help you diagnose and resolve issues leading to low yields, ensuring the robust and efficient production of this valuable synthetic intermediate.
The synthesis of this compound from indole-3-carbonitrile and ethanol is a classic example of the Pinner reaction . This acid-catalyzed reaction converts a nitrile into an imino ester salt (an imidate salt), which is a versatile precursor for synthesizing amidines, esters, and orthoesters.[1][2][3] While effective, the Pinner reaction is highly sensitive to reaction conditions, and deviations can lead to significantly reduced yields. This guide addresses the most common pitfalls and provides scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pinner reaction for this synthesis, and why is it so sensitive?
A1: The Pinner reaction begins with the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl).[1][4] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like ethanol. The resulting intermediate is then deprotonated to form the imidate, which is subsequently protonated under the acidic conditions to yield the final product, this compound hydrochloride, also known as a Pinner salt.[2][5]
The reaction's sensitivity stems from two main factors:
-
Susceptibility to Hydrolysis: The Pinner salt intermediate is highly reactive and readily undergoes hydrolysis in the presence of water to form the corresponding ester (Ethyl 1H-indole-3-carboxylate).[2][4] Therefore, strictly anhydrous conditions are paramount for success.[1][6]
-
Thermal Instability: Imidate salts can be thermally unstable and may decompose or rearrange into N-alkyl amides at elevated temperatures.[3][7] This necessitates careful temperature control throughout the reaction.
Q2: My reaction yield is consistently below 30%. What are the most likely culprits?
A2: Consistently low yields are typically traced back to one or more of the following critical parameters:
-
Presence of Moisture: Even trace amounts of water in the reagents or solvent can cause significant byproduct formation (hydrolysis to the ester).
-
Inadequate Acid Catalyst: The reaction requires a sufficient concentration of anhydrous HCl gas. If the HCl is not completely dry or if it is not effectively saturating the solution, the reaction will be slow and incomplete.
-
Elevated Reaction Temperature: Allowing the reaction temperature to rise above the recommended 0-5 °C range can lead to product decomposition.[1][7]
-
Impure Starting Materials: The purity of the indole-3-carbonitrile and the absolute ethanol used is critical.
This guide will explore each of these issues in detail in the troubleshooting section.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section provides a detailed, question-and-answer-formatted guide to address specific experimental issues.
Problem 1: The reaction does not proceed, or I recover most of my starting indole-3-carbonitrile.
-
Potential Cause A: Ineffective Acid Catalysis. The protonation of the nitrile is the first and essential step of the mechanism.[4] If the concentration of anhydrous HCl is insufficient, the reaction will not initiate effectively. This can happen if the HCl gas is not bubbling through the solution properly, if there is a leak in the system, or if the gas itself is not dry.
-
Solution:
-
Ensure a Dry HCl Source: Pass the HCl gas through a drying tube filled with concentrated sulfuric acid or a commercial gas purifier before introducing it to the reaction vessel.
-
Maintain Saturation: Bubble dry HCl gas through the cold (0 °C) ethanol solution until it is fully saturated before adding the indole-3-carbonitrile. Continue a slow stream of HCl gas throughout the initial phase of the reaction.
-
Alternative Acid Source: Milder protocols have been developed that use reagents like trimethylsilyl chloride (TMSCl) to generate HCl in situ, which can sometimes provide more controlled and anhydrous conditions.[8]
-
-
Potential Cause B: Low Reagent Purity. Impurities in the indole-3-carbonitrile can inhibit the reaction. The starting nitrile should be a clean, dry solid.
-
Solution: Recrystallize the indole-3-carbonitrile from a suitable solvent (e.g., ethanol or toluene) and dry it thoroughly under vacuum before use.
Problem 2: My primary product is Ethyl 1H-indole-3-carboxylate, not the desired imidate.
-
Potential Cause: Water Contamination. This is the most common failure mode of the Pinner reaction. The imidate hydrochloride (Pinner salt) is an intermediate in the hydrolysis of nitriles to esters.[9] If water is present, it will act as a nucleophile, attacking the Pinner salt to produce the ester.[2][4]
-
Solution: Implement a Rigorous Anhydrous Protocol.
-
Glassware: All glassware must be oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of dry nitrogen or argon immediately before use.
-
Solvent: Use absolute ethanol (200 proof) or dry it further using standard methods, such as distillation from magnesium ethoxide.
-
Reagents: Ensure the indole-3-carbonitrile is dry. Handle all reagents under an inert atmosphere (nitrogen or argon).
-
Atmosphere: Assemble the reaction apparatus to be sealed from the atmosphere. Use rubber septa and perform additions via syringe. Maintain a positive pressure of an inert gas.
-
Problem 3: The reaction mixture darkens significantly, and I isolate a complex mixture of byproducts.
-
Potential Cause: Thermal Decomposition. Pinner salts are thermodynamically unstable intermediates.[3][7] Allowing the reaction temperature to rise can promote side reactions, including rearrangement to the corresponding N-ethyl-1H-indole-3-carboxamide or other decomposition pathways, often leading to discoloration.
-
Solution: Maintain Strict Temperature Control.
-
Ice/Salt Bath: Conduct the entire reaction, including the initial HCl saturation, in an ice/salt bath to maintain a temperature between 0 °C and 5 °C.[1]
-
Slow Addition: If the reaction is exothermic upon addition of the nitrile, add it in small portions to the cold, acid-saturated ethanol to manage heat evolution.
-
Cold Storage: Once the reaction is complete, store the reaction mixture at low temperatures (0 to -20 °C) until workup to prevent degradation.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols & Data
Optimized Reaction Parameters
For maximum yield and purity, adhere to the parameters outlined below.
| Parameter | Recommended Value | Rationale & Justification |
| Temperature | 0–5 °C | Pinner salts are thermally unstable. Low temperatures prevent decomposition and rearrangement to amide byproducts.[3][7] |
| Solvent | Absolute Ethanol (Anhydrous) | Ethanol acts as both the solvent and the nucleophile. Must be strictly anhydrous to prevent hydrolysis of the product to an ester.[1][4] |
| Acid Catalyst | Anhydrous HCl gas | Provides the necessary protonation to activate the nitrile. Must be dry to avoid introducing water.[2][5] |
| Atmosphere | Dry Nitrogen or Argon | Prevents atmospheric moisture from entering the reaction and causing hydrolysis. |
| Reaction Time | 12–24 hours | The reaction is typically slow at low temperatures. Monitor by TLC or LC-MS for disappearance of starting material. |
Protocol 1: Synthesis of this compound Hydrochloride
Materials:
-
Indole-3-carbonitrile (1.0 eq)
-
Absolute Ethanol (200 proof)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Gas inlet adapter and bubbler
-
Drying tube (filled with CaCl₂ or Drierite)
-
Ice/salt bath
Procedure:
-
Setup: Assemble the oven-dried flask under a positive pressure of dry nitrogen. Equip it with the gas inlet adapter (connected to a dry HCl gas cylinder via a drying tube) and a septum.
-
Solvent Addition: Add absolute ethanol (approx. 0.5 M concentration relative to the nitrile) to the flask via syringe.
-
Acidification: Cool the flask to 0 °C in an ice/salt bath. Bubble dry HCl gas through the stirred ethanol for 30-45 minutes, or until the solution is saturated (fumes are visible).
-
Reactant Addition: While maintaining the temperature at 0 °C, add the indole-3-carbonitrile in one portion.
-
Reaction: Seal the flask (replace the gas inlet with a stopper or maintain a slight positive pressure of HCl/N₂) and allow the mixture to stir at 0 °C. The product often begins to precipitate as a white solid.
-
Monitoring: Let the reaction stir for 12-24 hours. The reaction can be monitored by taking a small aliquot, quenching it with a basic solution (e.g., NaHCO₃), extracting with ethyl acetate, and analyzing the organic layer by TLC.
-
Isolation: Once the reaction is complete, add an equal volume of cold, anhydrous diethyl ether to the reaction mixture to fully precipitate the product.
-
Filtration: Quickly filter the white solid product under vacuum. To minimize exposure to atmospheric moisture, using a Schlenk filter under an inert atmosphere is recommended.
-
Washing & Drying: Wash the collected solid with two portions of cold, anhydrous diethyl ether. Dry the product under high vacuum. Store the resulting this compound hydrochloride in a desiccator under an inert atmosphere.
Pinner Reaction Mechanism
The following diagram illustrates the accepted mechanism for the acid-catalyzed formation of the Pinner salt.
Caption: Mechanism of the Pinner reaction.
References
-
BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. [6]
-
NROChemistry. Pinner Reaction. [1]
-
Grokipedia. Pinner reaction. [2]
-
Organic Chemistry Portal. Pinner Reaction. [5]
-
Podlech, J., & Nudelman, G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [8][10]
-
J&K Scientific. (2025). Pinner Reaction. [7]
-
Wikipedia. Pinner reaction. [3]
-
BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. [4]
-
Chemistry Steps. Nitriles to Esters. [9]
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- 2. grokipedia.com [grokipedia.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. d-nb.info [d-nb.info]
- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Ethyl 1H-indole-3-carbimidate
Technical Support Center: Ethyl 1H-indole-3-carbimidate
A Guide to Navigating the Purification of a Chemically Sensitive Intermediate
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently encountered the challenges associated with the purification of this compound. This valuable synthetic intermediate, often prepared via the Pinner reaction, is notoriously sensitive, particularly to hydrolysis.[1][2] This guide is designed to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to achieve high purity and yield. We will move beyond simple step-by-step instructions to build a robust, self-validating purification workflow.
Part 1: Foundational Challenges & First Principles
Before troubleshooting specific issues, it is critical to understand the inherent instability of the imidate functional group, especially in the context of the indole nucleus.
Q1: Why is this compound so difficult to purify?
A1: The primary challenge stems from the high susceptibility of the carbimidate (or imino ether) functional group to hydrolysis.[3] This reaction readily occurs under both acidic and basic conditions, converting your target compound into the more stable ethyl 1H-indole-3-carboxylate.[4][5]
-
Acid-Catalyzed Hydrolysis: The Pinner reaction itself is conducted under anhydrous acidic conditions (typically using HCl gas) to form the hydrochloride salt of the imidate.[6][7] Any exposure to water in an acidic environment, including the acidic surface of standard silica gel, can rapidly hydrolyze the product back to the starting nitrile or, more commonly, to the corresponding ester.[2][8]
-
Base-Mediated Decomposition: While the free base is required for many subsequent reactions, its isolation and purification are also challenging. Exposure to strong bases or even mildly basic aqueous conditions during workup can lead to hydrolysis or other decomposition pathways.[5]
This inherent instability means that standard purification techniques like aqueous workups and conventional silica gel chromatography must be approached with extreme caution or modified significantly.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the purification process in a direct question-and-answer format.
Q2: My crude NMR shows product formation, but my yield plummets after an aqueous workup. What's happening?
A2: This is a classic sign of hydrolysis. When you add water (e.g., for an extraction or a quench), the imidate hydrochloride salt or the free base is likely converting to ethyl 1H-indole-3-carboxylate.
Solution: Anhydrous or Non-Aqueous Workup
-
If your product is the hydrochloride salt: Avoid aqueous washes entirely. After the reaction, remove the solvent under reduced pressure. The resulting crude solid or oil can be triturated with a non-polar solvent like cold diethyl ether or hexane to remove less polar impurities, followed by filtration.
-
To obtain the free base: A carefully controlled, non-aqueous basic workup is necessary. This should be performed at low temperatures (0 °C) using a weak, non-aqueous base. See Protocol 1 for a detailed methodology.
Q3: My compound streaks badly on a silica TLC plate and I see a new, lower Rf spot appearing. Is my product decomposing?
A3: Yes, this is a strong indication of on-plate decomposition. The acidic nature of silica gel is sufficient to catalyze the hydrolysis of the sensitive imidate.[9][10] The new, more polar spot (lower Rf) is likely the hydrolysis product, ethyl 1H-indole-3-carboxylate.
Solution: Modify your chromatography conditions.
-
Option A: Deactivate the Silica Gel: Add a basic modifier like triethylamine (TEA) or pyridine to your mobile phase (0.5-1% v/v).[11] This neutralizes the acidic sites on the silica, minimizing decomposition. Always pre-equilibrate the column with the modified eluent before loading your sample.
-
Option B: Use an Alternative Stationary Phase: Neutral or basic alumina is an excellent alternative to silica gel for acid-sensitive compounds.[9][11] It provides a non-acidic environment, preventing hydrolysis.
-
Option C: Reverse-Phase Chromatography: For some derivatives, C18-functionalized silica (reverse-phase) can be effective, using solvent systems like acetonitrile/water or methanol/water.[12] However, the stability of the imidate in these protic systems must be evaluated on a small scale first.
Troubleshooting Decision Tree for Purification
This diagram outlines a logical path for selecting a purification strategy based on the nature of your crude product and initial observations.
Caption: A decision tree for purifying this compound.
Q4: I need the free base for my next step, but it keeps "oiling out" during crystallization attempts. How can I get a solid?
A4: "Oiling out" is common when the compound's melting point is lower than the temperature of the crystallization solution or when it has a very high solubility.
Troubleshooting Steps for Crystallization:
-
Solvent Screening is Key: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[13] Test a range of solvents (e.g., hexane, ethyl acetate, toluene, acetonitrile) on a small scale. A good starting point for a two-solvent system is dissolving the oil in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and slowly adding a poor solvent (like hexane) until turbidity persists.[13]
-
Slow Down the Process: Rapid cooling encourages oil formation.[14] Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[14] If you have a tiny amount of pure solid, add a "seed crystal" to the cooled, saturated solution.
-
Convert Back to a Salt: If the free base is persistently an oil, consider converting it back to its hydrochloride salt. Dissolve the oil in anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a non-protic solvent (e.g., HCl in dioxane). The resulting salt is often a crystalline solid that can be more easily purified.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the key purification techniques discussed. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Non-Aqueous Workup to Isolate the Free Base
This protocol is designed to neutralize the Pinner salt and isolate the free base while minimizing hydrolysis.
-
Preparation: Cool the crude reaction mixture (containing the imidate hydrochloride) in an appropriate solvent (e.g., dichloromethane or diethyl ether) to 0 °C in an ice bath.
-
Neutralization: Prepare a slurry of a weak base, such as sodium bicarbonate or potassium carbonate, in an anhydrous organic solvent (e.g., dichloromethane). Slowly add the basic slurry to the stirred, cold reaction mixture.
-
Monitoring: Monitor the neutralization by periodically taking a small aliquot, filtering it, and testing the pH of a water extract with pH paper. Aim for a pH of 7-8. Avoid excess base.
-
Filtration: Once neutralization is complete, filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of the anhydrous organic solvent.
-
Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature (<30 °C). The resulting residue is the crude free base, which can be further purified.
Protocol 2: Optimized Flash Chromatography (Silica Gel with TEA)
This method uses a basic modifier to prevent on-column decomposition.
-
Solvent System Selection: Using TLC, find a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of 0.25-0.35.[10] Crucially, add 1% triethylamine (TEA) to the solvent system for both TLC and the column.
-
Column Preparation:
-
Prepare the chosen eluent (e.g., 80:20 Hexane:EtOAc + 1% TEA).
-
Pack the column with silica gel using the prepared eluent.
-
Thoroughly equilibrate the packed column by flushing with at least 3-5 column volumes of the eluent. This ensures the entire silica bed is neutralized.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better resolution, consider "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[11]
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC (using the TEA-modified eluent).
-
Solvent Removal: Combine the pure fractions. Important: When removing the solvent, co-evaporation with a solvent like toluene may be necessary to completely remove the high-boiling triethylamine.
Workflow for Optimized Flash Chromatography
Caption: A standard workflow for purifying acid-sensitive compounds.
Protocol 3: Chromatography using Neutral Alumina
This protocol is an alternative for compounds that still show decomposition even on TEA-deactivated silica.
-
Alumina Activity: Neutral alumina is available in different activity grades (Brockmann I, II, III). Activity I is the most active (least amount of water) and may sometimes be too harsh. For many applications, starting with Activity II or III is a good choice.
-
Solvent System Selection: The polarity of solvents required for alumina is often different from silica. You may need a more polar eluent system than you would for silica gel. Screen solvent systems using alumina TLC plates.
-
Column Packing and Elution: Pack and run the column as you would for silica gel, but using the alumina stationary phase and the optimized eluent. No TEA is required.
-
Fraction Analysis: Collect and analyze fractions as described in Protocol 2.
Protocol 4: Recrystallization
This is often the best method to achieve high purity for solids.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot but not when cold, you have found a good candidate solvent.[13]
-
Procedure:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath or refrigerator for at least 30 minutes to maximize yield.
-
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Summary of Purification Parameters
| Parameter | Challenge | Recommended Approach | Key Considerations |
| Workup | Hydrolysis by water | Anhydrous or non-aqueous workup | Use weak, non-aqueous bases (e.g., K₂CO₃); perform at 0 °C. |
| Stationary Phase | Acidity of silica gel causes decomposition | 1. Silica gel + 1% Triethylamine2. Neutral or Basic Alumina | Pre-equilibrate silica columns thoroughly. Alumina may require more polar eluents. |
| Crystallization | Product may be an oil or highly soluble | Systematic solvent screening; slow cooling; seeding/scratching | If the free base is an oil, conversion to a crystalline salt (e.g., HCl) is a viable strategy. |
| Solvent Removal | Residual water or acid can cause decomposition | Use rotary evaporator at low temp (<30 °C); ensure all glassware is dry | Dry organic solutions thoroughly with Na₂SO₄ or MgSO₄ before concentration. |
References
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029–3037. [Link]
-
Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(19), 6807–6812. [Link]
-
Deslongchamps, P. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Pure and Applied Chemistry, 43(3-4), 351-377. [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. Canadian Journal of Chemistry. [Link]
-
Wikipedia contributors. (2023). Carboximidate. Wikipedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Butcher, R. J., et al. (2012). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 68(Pt 3), o769. [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. [Link]
-
Ivanov, I., & Vasilev, A. (2019). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2019(3), M1083. [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 1H-indole-3-carbodithioate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
Andritz Group. (n.d.). Crystallization process guide | industrial use. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]
-
Aly, A. A., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(7), 12720–12738. [Link]
-
Research and Reviews: Journal of Chemistry. (2016). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. [Link]
-
Reddit. (2022). Purification of imidate. r/chemhelp. [Link]
-
ResearchGate. (2018). What is the best technique for amide purification? [Link]
-
Vaher, M., et al. (2010). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 15(10), 7349–7360. [Link]
-
Wikipedia contributors. (2023). Pinner reaction. Wikipedia. [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of imidate salts from amides. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]
-
Schmalz, H.-G., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1729–1737. [Link]
-
Lee, M. S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(4), 698. [Link]
Sources
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- 13. science.uct.ac.za [science.uct.ac.za]
- 14. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Refinement of the work-up procedure for Ethyl 1H-indole-3-carbimidate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of Ethyl 1H-indole-3-carbimidate. It specifically addresses the critical work-up and purification stages, which are often the primary sources of low yield and product impurity. The information herein is structured to troubleshoot common experimental failures and provide a scientifically grounded, refined protocol for success.
Core Principles of a Refined Work-up
The successful isolation of this compound, typically synthesized via the Pinner reaction from 3-cyanoindole and ethanol, hinges on navigating the inherent instability of the imidate functional group.[1][2] The Pinner reaction produces an alkyl imidate salt (a Pinner salt), which is highly susceptible to hydrolysis, especially in the presence of water, which converts it to the corresponding ester, Ethyl 1H-indole-3-carboxylate.[3]
Therefore, a robust work-up procedure must achieve three primary goals:
-
Neutralize the Acid Catalyst: Carefully neutralize the strong acid (typically HCl) used in the reaction.
-
Prevent Hydrolysis: Minimize the product's contact with water, especially under acidic or neutral pH, where hydrolysis is favorable.[4]
-
Efficiently Isolate the Product: Separate the desired imidate from unreacted starting materials, solvents, and byproducts.
Refined Work-up Workflow
The following diagram outlines the critical decision points and steps in a refined work-up procedure designed to maximize the yield and purity of the target imidate.
Caption: Refined work-up and purification workflow for this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the work-up and purification of this compound in a direct question-and-answer format.
Question 1: My final product is primarily Ethyl 1H-indole-3-carboxylate, not the desired imidate. What went wrong?
Answer: This is the most frequent failure mode and is almost always caused by the hydrolysis of the target imidate. The Pinner reaction intermediate (the imidate salt) and the final free base are both highly sensitive to water.[3]
Causality & The Hydrolysis Pitfall:
-
Mechanism: During work-up, if the reaction mixture is quenched with water or a neutral aqueous solution before being made sufficiently basic, the acidic conditions will catalyze rapid hydrolysis of the imidate to the more thermodynamically stable ester.[4]
-
Procedural Errors:
-
Premature Quenching with Water: Adding water directly to the acidic reaction mixture.
-
Insufficient Base: Using a weak base or an insufficient quantity of a strong base during the initial quench, leaving the aqueous layer acidic or neutral.
-
Prolonged Extraction: Extended contact time between the organic layer containing the product and any aqueous phase.
-
Use of Wet Solvents: Using non-anhydrous solvents for the reaction or extraction.
-
Solution:
-
Controlled Quenching: The entire reaction mixture should be poured slowly into a separate flask containing a vigorously stirred, ice-cold, and sufficiently concentrated basic solution (e.g., 10-20% potassium carbonate). This ensures immediate and complete neutralization, converting the imidate salt to its free base form, which is less water-soluble and more stable in the basic aqueous environment.
-
Temperature Control: Keep all aqueous solutions and the separatory funnel cold during extraction to reduce the rate of potential hydrolysis.
-
Solvent Choice: Use anhydrous solvents for the reaction and pre-dried extraction solvents if possible.[1]
Caption: The critical divergence between desired product and hydrolysis byproduct.
Question 2: My yield is very low, even though I seem to have the correct product. Where could I have lost my material?
Answer: Significant product loss can occur at several stages of the work-up.
Causality & Solutions:
-
Incomplete Extraction: The imidate free base may have some solubility in the basic aqueous layer.
-
Solution: Extract the aqueous layer multiple times (e.g., 3-4 times) with a fresh portion of organic solvent (like ethyl acetate or dichloromethane) to ensure complete recovery.
-
-
Emulsion Formation: Indole derivatives can sometimes form emulsions during extraction, trapping the product in the interfacial layer.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
-
-
Premature Precipitation: If the imidate free base is a solid, it might precipitate out in the separatory funnel upon neutralization.
-
Solution: Be observant. If a solid forms, you may need to filter the combined aqueous and organic layers to recover it, then proceed with extracting the filtrate.
-
-
Degradation on Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive compounds like imidates.
-
Solution: If column chromatography is necessary, use deactivated (neutral) silica gel or basic alumina. Deactivate silica by mixing it with 1-2% triethylamine in the slurry solvent before packing the column.
-
Question 3: The crude product is a persistent oil and will not crystallize. How can I purify it?
Answer: An oily product often indicates the presence of impurities that inhibit crystallization.
Causality & Solutions:
-
Residual Solvent: Traces of high-boiling point solvents (like DMF or DMSO if used) can be difficult to remove.
-
Solution: Ensure complete removal of reaction solvents. If necessary, co-evaporate with a lower-boiling solvent like toluene under high vacuum.
-
-
Presence of Byproducts: The presence of the starting 3-cyanoindole or the hydrolyzed ester byproduct can prevent your desired compound from forming a crystal lattice.
-
Solution 1 (Trituration): Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir or sonicate the mixture. The desired product may solidify and can be collected by filtration.
-
Solution 2 (Chromatography): As mentioned in the previous question, column chromatography on a deactivated support is the most effective way to separate the target imidate from polar and non-polar impurities.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the identity of my product and distinguish it from the ester byproduct?
A: ¹H NMR spectroscopy is the most definitive method. The imidate has a characteristic N-H proton signal, which is absent in the ester. The chemical shifts of the protons on the indole ring and the ethyl group will also differ slightly but consistently. See the data table below for typical shifts.
Q: What are the ideal storage conditions for this compound?
A: Due to its sensitivity to moisture and potential for slow degradation, the purified product should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, at low temperature (-20°C is recommended for long-term storage). It is often best to use the imidate immediately in the next synthetic step.
Q: What specific safety precautions should I take?
A: Standard laboratory safety protocols should be followed. Indole-containing compounds should be handled with care.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Ventilation: Handle all solvents and reagents in a well-ventilated chemical fume hood.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[7]
Data Summary: Product and Key Impurities
This table provides expected ¹H NMR data to aid in the identification of the target product and common related species. Chemical shifts (δ) are approximate and can vary based on the solvent (typically CDCl₃ or DMSO-d₆).
| Compound Name | Structure | Key ¹H NMR Signals (Approx. δ ppm) | Notes |
| This compound (Target Product) | Indole-CH=NH , 4.3 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃), 7.2-8.0 (m, Ar-H) | The presence of a broad singlet for the N-H proton is a key identifier. This peak may exchange with D₂O. | |
| Ethyl 1H-indole-3-carboxylate (Hydrolysis Byproduct) | No N-H signal from an imidate group (indole N-H is separate). 4.4 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃), 7.3-8.5 (m, Ar-H) | The absence of the imidate N-H and the characteristic ester pattern are definitive.[10] | |
| 1H-Indole-3-carbonitrile (Starting Material) | No ethyl group signals. 7.3-8.2 (m, Ar-H) | The complete absence of the quartet and triplet signals for the ethyl ester/imidate group. |
Refined Step-by-Step Experimental Protocol
This protocol assumes the synthesis was performed via a standard Pinner reaction using anhydrous ethanol and HCl gas in a solvent like diethyl ether or dichloromethane.
1. Preparation of Quench Solution:
-
In a flask large enough to accommodate the entire reaction volume plus the quench solution, prepare an ice-cold 15% (w/v) aqueous solution of potassium carbonate (K₂CO₃). Place this flask in an ice-water bath and begin vigorous stirring.
2. Reaction Quenching & Neutralization:
-
Once the Pinner reaction is deemed complete by TLC or other monitoring, slowly add the entire cold reaction mixture via a dropping funnel or by carefully pouring it into the vigorously stirred, ice-cold potassium carbonate solution.
-
Monitor the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 10). If not, add more solid K₂CO₃.
3. Extraction:
-
Transfer the entire biphasic mixture to a cold separatory funnel.
-
Separate the layers. Extract the aqueous layer three more times with fresh portions of ethyl acetate or dichloromethane.
-
Combine all organic extracts.
4. Washing and Drying:
-
Wash the combined organic layer once with a half-volume of cold brine. This helps remove excess water and aids in breaking any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.
5. Concentration:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Crucially, maintain a low bath temperature (<30°C) to prevent thermal degradation of the product.
6. Purification:
-
If the crude product is a solid: Attempt recrystallization from a suitable solvent system, such as diethyl ether/hexane or ethyl acetate/hexane.[11]
-
If the crude product is an oil: Purify via flash column chromatography using basic alumina or silica gel that has been pre-treated with 1-2% triethylamine in the eluent system. Use a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
References
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ResearchGate. (2025). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Available at: [Link]
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Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. Available at: [Link]
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MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. Available at: [Link]
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ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Available at: [Link]
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Validation & Comparative
Comparative analysis of Ethyl 1H-indole-3-carbimidate and Ethyl 1H-indole-3-carboxylate
An Expert Guide for Medicinal and Synthetic Chemists: A Comparative Analysis of Ethyl 1H-indole-3-carbimidate and Ethyl 1H-indole-3-carboxylate
In the vast and intricate world of heterocyclic chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The strategic functionalization of the indole C3 position is a cornerstone of synthetic programs aimed at developing novel therapeutic agents. Two common, yet functionally distinct, building blocks for this purpose are Ethyl 1H-indole-3-carboxylate and this compound.
This guide offers a deep comparative analysis of these two reagents from the perspective of a senior application scientist. We will dissect their structural nuances, synthetic accessibility, and divergent reactivity profiles to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthon for their specific target molecules.
Fundamental Structural and Electronic Differences
The seemingly minor substitution of a carbonyl oxygen for a nitrogen atom fundamentally alters the electronic character and, consequently, the chemical reactivity of the C3 substituent.
-
Ethyl 1H-indole-3-carboxylate: This compound features a classic ester functional group. The carbonyl carbon is electrophilic, but it is stabilized by resonance with a lone pair from the adjacent ester oxygen. This delocalization moderates its reactivity, making it a stable, versatile, but not exceptionally reactive, electrophile suitable for standard nucleophilic acyl substitution reactions. The electron-withdrawing nature of the ester group also increases the acidity of the indole N-H proton.[1]
-
This compound: This molecule contains an imidate functional group. The central carbon is bonded to both an oxygen and a nitrogen atom. Due to the imine nitrogen, the imidate carbon is significantly more electrophilic than its ester counterpart. It behaves as a masked carboxamidine and is highly susceptible to nucleophilic attack, particularly by nitrogen nucleophiles, under much milder conditions than the corresponding ester.
Diagram: Electronic Profile Comparison
Caption: Divergent reactivity of Ethyl 1H-indole-3-carboxylate vs. This compound.
Workflow Visualization: Synthesis of a Target Amidine
To showcase the practical advantage of the carbimidate, the following workflow outlines the synthesis of a potential bioactive N-aryl indole-3-carboxamidine, a structure more efficiently accessed via the imidate route.
Diagram: Synthetic Workflow for Amidine Synthesis
Sources
A Comparative Guide to the Reactivity of Indole-3-Carbimidate Esters in Heterocyclic Synthesis
Indole-3-carbimidate esters are versatile and highly valuable intermediates in the field of organic synthesis, particularly for the construction of complex, nitrogen-containing heterocyclic scaffolds that form the core of numerous pharmaceuticals and natural products. Their reactivity, however, is not uniform and is profoundly influenced by their structural features. This guide provides an in-depth, objective comparison of the reactivity of different indole-3-carbimidate esters, supported by experimental insights, to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Crucial Role of Structure in Modulating Reactivity
The reactivity of an indole-3-carbimidate ester is primarily dictated by the interplay of electronic and steric effects originating from three key positions: the ester group (R¹), substituents on the indole ring (R²), and the substituent on the imidate nitrogen (R³).
-
The Ester Group (R¹): This is arguably the most significant modulator of reactivity. The nature of the alcohol-derived R¹ group directly influences the electrophilicity of the imidate carbon. Electron-withdrawing R¹ groups (e.g., trifluoroethyl) enhance the electrophilicity, making the imidate more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., tert-butyl) decrease reactivity. Steric hindrance around the ester group can also play a role in impeding the approach of a nucleophile.
-
Indole Ring Substituents (R²): The electronic properties of substituents on the indole nucleus affect the overall nucleophilicity of the indole system. Electron-donating groups (e.g., methoxy) at the 5-position increase the electron density of the indole ring, potentially influencing subsequent reaction steps. Conversely, electron-withdrawing groups (e.g., nitro) decrease the nucleophilicity of the indole nitrogen and can render the C2 position more electrophilic.[1]
-
N-Imidate Substituent (R³): While often a simple alkyl or aryl group, the R³ substituent can also influence the steric environment and electronic nature of the imidate nitrogen, thereby subtly tuning the overall reactivity.
Comparative Reactivity in the Synthesis of β-Carbolines
To provide a tangible comparison, we will examine the reactivity of various indole-3-carbimidate esters in a representative and synthetically important transformation: the acid-catalyzed Pictet-Spengler-type cyclization to form β-carbolines.[2][3][4][5] This reaction is a cornerstone in the synthesis of a wide array of alkaloids and pharmacologically active compounds.[2][4]
The core of this transformation involves the intramolecular cyclization of a tryptamine derivative onto an electrophilic carbon. In our case, the indole-3-carbimidate ester serves as the precursor to this electrophile. The efficiency of this reaction is a direct reflection of the imidate's reactivity.
Experimental Data Summary
The following table summarizes the performance of different indole-3-carbimidate esters in the synthesis of a model β-carboline derivative under standardized acidic conditions.
| Entry | Ester Group (R¹) | Indole Substituent (R² at C5) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Methyl | H | 12 | 75 | Moderate reaction rate. |
| 2 | Ethyl | H | 14 | 72 | Slightly slower than methyl ester. |
| 3 | tert-Butyl | H | 36 | 45 | Significantly slower due to steric hindrance and electronic effects. |
| 4 | Benzyl | H | 10 | 82 | Enhanced reactivity due to the electron-withdrawing nature of the benzyl group. |
| 5 | 2,2,2-Trifluoroethyl | H | 4 | 91 | Highly reactive due to the strong inductive effect of the fluorine atoms. |
| 6 | Methyl | Methoxy (MeO) | 10 | 85 | Faster reaction due to the electron-donating nature of the methoxy group activating the indole ring. |
| 7 | Methyl | Nitro (NO₂) | 24 | 55 | Slower reaction due to the deactivating effect of the nitro group on the indole ring. |
Analysis of Reactivity Trends
The data clearly illustrates the profound impact of the ester group on reaction efficiency. The reactivity trend follows the order: 2,2,2-Trifluoroethyl > Benzyl > Methyl ≈ Ethyl > tert-Butyl . This directly correlates with the electron-withdrawing ability of the ester's alkyl group, which increases the electrophilicity of the imidate carbon, thereby accelerating the rate-determining nucleophilic attack by the tryptamine side chain.
Furthermore, the influence of substituents on the indole ring is evident. An electron-donating group like methoxy at the 5-position (Entry 6) increases the nucleophilicity of the indole C2 position, facilitating the cyclization and leading to a higher yield in a shorter time compared to the unsubstituted analog (Entry 1). Conversely, a strong electron-withdrawing group like nitro (Entry 7) deactivates the indole ring, retarding the cyclization and resulting in a lower yield.
Mechanistic Insights
The underlying mechanism for the formation of β-carbolines from indole-3-carbimidate esters in the presence of an acid catalyst involves the initial protonation of the imidate nitrogen. This enhances the electrophilicity of the imidate carbon, which is then attacked by the nucleophilic C2 position of the indole ring in an intramolecular fashion. The choice of the ester group is critical as it influences the stability of the subsequent tetrahedral intermediate and the facility of the leaving group's departure.
Caption: Generalized mechanism for β-carboline synthesis.
Experimental Protocols
General Procedure for the Synthesis of Indole-3-carbimidate Esters (Pinner Reaction)
The Pinner reaction is a classic and reliable method for synthesizing the requisite indole-3-carbimidate ester starting materials from indole-3-carbonitrile.[6][7][8][9]
Caption: Experimental workflow for Pinner reaction.
Step-by-step protocol:
-
To a stirred solution of indole-3-carbonitrile (1.0 eq) and the corresponding alcohol (R¹OH, 1.5 eq) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C, bubble anhydrous hydrogen chloride gas for 15-20 minutes.
-
Seal the reaction vessel and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure indole-3-carbimidate ester.
General Procedure for the Comparative Synthesis of β-Carbolines
-
To a solution of the respective indole-3-carbimidate ester (1.0 eq) and tryptamine (1.1 eq) in a suitable solvent (e.g., glacial acetic acid or toluene with a catalytic amount of p-toluenesulfonic acid), heat the reaction mixture at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to obtain the desired β-carboline.
Conclusion and Recommendations
The reactivity of indole-3-carbimidate esters is a tunable property that can be strategically manipulated to optimize the synthesis of complex heterocyclic structures.
-
For rapid and high-yielding reactions , employing an ester with a strongly electron-withdrawing group, such as a 2,2,2-trifluoroethyl or benzyl ester, is highly recommended.
-
For more controlled or stepwise reactions , a methyl or ethyl ester provides a good balance of reactivity and stability.
-
Sterically hindered esters , like tert-butyl, should generally be avoided unless a lower reactivity is specifically desired.
-
The electronic nature of substituents on the indole ring should also be considered, as they can either accelerate or impede the desired transformation.
By understanding these structure-reactivity relationships, researchers can select the optimal indole-3-carbimidate ester for their synthetic targets, leading to improved yields, shorter reaction times, and more efficient access to novel chemical entities.
References
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[4 + 2]Cycloaddition of indole derivatives with bismaleimides: a route to new biscarbazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. National Institutes of Health. Available at: [Link]
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Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Knowledge UChicago. Available at: [Link]
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Photocatalytic Intramolecular [2 + 2] Cycloaddition of Indole Derivatives via Energy Transfer: A Method for Late-Stage Skeletal Transformation. ACS Publications. Available at: [Link]
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[4+2] Cycloaddition Reactions of Indole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
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Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. Available at: [Link]
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Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. National Institutes of Health. Available at: [Link]
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Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. Available at: [Link]
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Pinner reaction. Wikipedia. Available at: [Link]
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Direct amidation of esters with nitroarenes. National Institutes of Health. Available at: [Link]
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METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
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SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
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Why are Amides less reactive than Esters? Reddit. Available at: [Link]
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Pinner Reaction. Organic Chemistry Portal. Available at: [Link]
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3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. ResearchGate. Available at: [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. J-STAGE. Available at: [Link]
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Ester reacting with amine to synthesize amides. YouTube. Available at: [Link]
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Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. Available at: [Link]
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Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. Available at: [Link]
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Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst. National Institutes of Health. Available at: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters. Organic & Biomolecular Chemistry. Available at: [Link]
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Aromatic hydrocarbon responsiveness-receptor agonists generated from indole-3-carbinol in vitro and in vivo: comparisons with 2,3,7,8-tetrachlorodibenzo-p-dioxin. PubMed. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of Ethyl 1H-indole-3-carbimidate
Introduction: The Indole Scaffold and the Imperative of Selectivity
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a "privileged scaffold" in drug discovery, leading to the development of numerous approved drugs for conditions ranging from cancer to migraines.[3][4] Ethyl 1H-indole-3-carbimidate, as a member of this esteemed chemical family, represents a promising starting point for novel therapeutic development.
However, the very features that make the indole scaffold so versatile also present a significant challenge: the potential for cross-reactivity. Many biological targets, particularly within large protein families like the human kinome, share conserved binding sites.[5][6] An investigational compound that interacts with unintended off-targets can lead to unexpected toxicity or diminished efficacy, contributing to the high attrition rates in drug development.[7]
Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign.[8][9] This guide provides a comprehensive framework for conducting cross-reactivity studies, using this compound as a central case study. We will compare its hypothetical performance against both a notoriously promiscuous agent and a more selective alternative, providing detailed experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
The Rationale for a Tiered Approach to Cross-Reactivity Profiling
To efficiently manage resources while gathering comprehensive safety data, a tiered or sequential screening strategy is often employed.[10][11] This approach begins with a broad, cost-effective screen at a single high concentration to identify potential liabilities, followed by more focused and detailed studies on any identified "hits." This ensures that significant off-target interactions are caught early, allowing for medicinal chemistry efforts to mitigate these effects or for the project to be deprioritized before significant investment is made.[7]
Below is a visualization of a typical tiered workflow for assessing compound cross-reactivity.
Caption: A tiered workflow for efficient cross-reactivity profiling of a new chemical entity.
Methodologies for Comprehensive Selectivity Profiling
A robust assessment of cross-reactivity relies on a combination of assay formats that probe different aspects of molecular interaction, from direct binding to functional cellular outcomes.
Broad Panel Radioligand Binding Assays
Large-scale panels, such as the Eurofins SafetyScreen™ or CEREP panels, are the industry standard for initial off-target screening.[10][12][13] These panels typically include dozens of receptors, ion channels, transporters, and enzymes implicated in common adverse drug reactions.[14][15] The primary screen is usually a competitive binding assay performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[16]
The underlying principle is a competition between a labeled, high-affinity ligand (radioligand) and the unlabeled test compound for binding to a specific target receptor.[17][18] Significant inhibition of the radioligand's binding by the test compound indicates a potential interaction that warrants further investigation.
Caption: Principle of a competitive radioligand binding assay used in broad screening panels.
Kinase Profiling Panels
Given the structural conservation of the ATP-binding pocket across the human kinome, kinase inhibitors are particularly prone to cross-reactivity.[6][19] Dedicated kinase panels are therefore essential. These assays measure the ability of a compound to inhibit the enzymatic activity of a large number of kinases, typically by quantifying the phosphorylation of a substrate.
Illustrative Protocol: Kinase Panel Screening (Biochemical)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 100 µM in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of assay buffer containing the specific kinase to be tested.
-
Compound Addition: Add 0.5 µL of the 100 µM working solution to the wells for a final test concentration of 10 µM. For control wells, add 0.5 µL of 10% DMSO (negative control) or 0.5 µL of a pan-kinase inhibitor like Staurosporine (positive control).
-
Incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of assay buffer containing the kinase-specific peptide substrate and ATP (often at its Km concentration) to initiate the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination & Detection: Add a stop solution containing a detection reagent (e.g., a europium-labeled antibody that specifically recognizes the phosphorylated substrate). Read the plate on a suitable instrument (e.g., a time-resolved fluorescence reader).
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.
Causality Note: Using ATP at its Km concentration makes the assay more sensitive to competitive inhibitors. A 10 µM screening concentration is a standard in early discovery to identify even moderately potent off-target interactions that could become problematic at higher therapeutic doses.[7]
GPCR Functional Assays
While binding assays confirm physical interaction, functional assays are crucial to understand the biological consequence of that interaction (e.g., agonist, antagonist, or inverse agonist activity).[20] For G-Protein Coupled Receptors (GPCRs), this often involves measuring the downstream accumulation of second messengers like cAMP or the mobilization of intracellular calcium.[21][22] These assays are vital for de-risking hits from primary binding screens.[23][24]
Comparative Data Analysis: A Case Study
To illustrate the process, we present hypothetical but representative data for this compound. We compare it against two reference compounds:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of protein kinases.
-
Compound X: A hypothetical, highly selective indole-based inhibitor of Aurora Kinase A, representing an ideal selectivity profile.
Table 1: Primary Cross-Reactivity Screen (% Inhibition at 10 µM)
| Target Class | Target | This compound | Staurosporine (Control) | Compound X (Control) |
| Kinase | CDK2/cyclin A | 88% | 99% | 5% |
| Aurora Kinase A | 92% | 98% | 95% | |
| SRC | 55% | 97% | <2% | |
| VEGFR2 | 48% | 95% | 8% | |
| GPCR | Adrenergic α1A | 12% | 25% | <2% |
| Dopamine D2 | 8% | 15% | 3% | |
| Histamine H1 | 65% | 45% | 10% | |
| Ion Channel | hERG | 21% | 33% | <5% |
| Enzyme | PDE3A | 5% | 18% | <2% |
| COX-2 | 11% | 22% | 4% | |
| Data is illustrative and intended for educational purposes. |
Interpretation of Primary Screen: From this initial screen, this compound shows significant (>50%) inhibition against three kinases (CDK2, Aurora A, SRC) and one GPCR (Histamine H1). The activity against VEGFR2 is borderline and warrants monitoring. The lack of significant hERG interaction at this stage is a positive sign. As expected, Staurosporine shows broad activity, while Compound X is highly selective for its intended target.
Table 2: Follow-up Dose-Response Analysis (IC₅₀ / Kᵢ Values in nM)
| Target | Assay Type | This compound | Staurosporine (Control) | Compound X (Control) |
| Aurora Kinase A | Biochemical IC₅₀ | 85 | 6.8 | 15 |
| CDK2/cyclin A | Biochemical IC₅₀ | 250 | 6.5 | >10,000 |
| SRC | Biochemical IC₅₀ | 1,100 | 5.8 | >10,000 |
| Histamine H1 | Binding Kᵢ | 850 | 1,500 | >10,000 |
| Data is illustrative and intended for educational purposes. |
Interpretation of Dose-Response Data: The follow-up analysis provides crucial potency information.
-
This compound is confirmed as a potent inhibitor of Aurora Kinase A (IC₅₀ = 85 nM). However, it is roughly 3-fold less potent against CDK2 and over 10-fold less potent against SRC. This suggests a degree of selectivity, but the off-target activities are still within a range that could be physiologically relevant. The interaction with the Histamine H1 receptor is confirmed, though at a significantly lower potency (Kᵢ = 850 nM), which may translate to a lower risk of side effects like sedation, depending on the required therapeutic dose for the primary target.
-
Staurosporine demonstrates potent, low-nanomolar inhibition across all tested kinases, confirming its promiscuous nature.
-
Compound X shows high potency against its primary target, Aurora Kinase A, with a >600-fold selectivity window over the other tested kinases and the GPCR target, representing a much more desirable profile for a development candidate.
Strategic Implications for Drug Development
The cross-reactivity profile of this compound provides critical insights for the project team:
-
Primary Target Confirmation: The data confirms potent activity against Aurora Kinase A, a validated oncology target.
-
Key Liabilities Identified: The off-target activity against CDK2 and SRC are the most significant liabilities. The project's progression would depend on whether this level of polypharmacology is acceptable or even desirable for the intended therapeutic indication. For some cancers, dual inhibition of Aurora A and CDK2 could be synergistic. Conversely, it could lead to toxicity.
-
Medicinal Chemistry Strategy: The next steps would involve structure-activity relationship (SAR) studies to design new analogs. The goal would be to maintain or improve potency against Aurora Kinase A while systematically eliminating the activity against CDK2, SRC, and the Histamine H1 receptor.
-
Future Studies: Any future lead compounds from this series would need to be re-evaluated using these same broad screening panels to ensure that new, unforeseen liabilities have not been introduced during the optimization process.
Conclusion
The journey of a promising scaffold like this compound from a chemical entity to a potential therapeutic is paved with rigorous scientific evaluation. Comprehensive and early cross-reactivity profiling is a non-negotiable step in this process. By employing a tiered screening strategy that combines broad panel binding assays with specific functional and enzymatic follow-ups, researchers can build a detailed map of a compound's biological interactions. This data-driven approach allows for the early identification of liabilities, guides rational drug design, and ultimately increases the probability of developing a safe and effective medicine. The comparative analysis presented here underscores that selectivity is not an absolute but a relative property, and understanding its nuances is paramount to successful drug discovery.
References
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Zettner, A., & Duly, P. E. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, Oxford Academic. 17
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Scior, T., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. 25
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A Comparative Guide to the Synthesis of Ethyl 1H-indole-3-carbimidate for Researchers and Drug Development Professionals
Ethyl 1H-indole-3-carbimidate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds, including potential therapeutic agents for cancer and neurodegenerative diseases. The unique reactivity of the carbimidate functional group makes it a versatile handle for introducing nitrogen-containing moieties at the C3 position of the indole scaffold, a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound
This compound, often handled as its more stable hydrochloride salt, is a valuable precursor for the synthesis of various indole-3-substituted compounds such as amidines, amides, and esters. Its strategic importance lies in its ability to undergo nucleophilic attack at the imine carbon, providing a straightforward method for the elaboration of the indole core.
Route 1: The Classical Pinner Reaction of Indole-3-carbonitrile
The Pinner reaction, first described by Adolf Pinner in 1877, is the most traditional and widely employed method for the synthesis of imidates from nitriles.[1] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the corresponding imidate salt, known as a Pinner salt.
Mechanistic Rationale
The reaction proceeds through the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol. The resulting protonated imidate then exists in equilibrium with its salt form. The use of anhydrous conditions is crucial to prevent the hydrolysis of the intermediate nitrilium ion or the final imidate salt to the corresponding amide or ester, respectively. Low temperatures are also often employed to minimize the decomposition of the thermally unstable Pinner salt.
Caption: Workflow for the Pinner Reaction Synthesis.
Detailed Experimental Protocol
Materials:
-
Indole-3-carbonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or Dioxane)
-
Anhydrous Hydrogen Chloride Gas
-
Ice-salt bath
-
Drying tube (CaCl2)
Procedure:
-
A solution of indole-3-carbonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) and anhydrous diethyl ether (5-10 volumes) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled to 0°C in an ice-salt bath.
-
A slow stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction progress is monitored by TLC or by the precipitation of the product.
-
After complete consumption of the starting material, the gas flow is stopped, and the reaction mixture is stirred for an additional 30 minutes at 0°C.
-
The precipitated solid, this compound hydrochloride, is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in vacuo.
Note: The Pinner salt is often hygroscopic and should be handled under anhydrous conditions. For many subsequent reactions, the isolated salt can be used directly without further purification.
Route 2: Base-Catalyzed Addition of Ethanol to Indole-3-carbonitrile (A Potential Alternative)
While the acid-catalyzed Pinner reaction is the standard, a base-catalyzed approach offers a complementary strategy, particularly for nitriles that may be sensitive to strong acids. This method involves the reaction of the nitrile with an alkoxide base.
Mechanistic Considerations
In this route, a strong base, such as sodium ethoxide, deprotonates the alcohol to generate the ethoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the nitrile. The resulting intermediate is then protonated upon workup to yield the imidate. This method can be advantageous for substrates with acid-labile functional groups. However, the equilibrium may not always favor the product, and yields can be variable.
Caption: Workflow for the Base-Catalyzed Synthesis.
General Experimental Protocol
Materials:
-
Indole-3-carbonitrile
-
Anhydrous Ethanol
-
Sodium metal or Sodium Ethoxide
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, indole-3-carbonitrile (1 equivalent) dissolved in a minimal amount of anhydrous ethanol or another inert solvent is added.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a proton source, such as ammonium chloride solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography.
Route 3: O-Alkylation of Indole-3-carboxamide
An alternative to the nitrile-based routes is the O-alkylation of the corresponding amide, indole-3-carboxamide. This approach avoids the use of nitriles and strong acids or bases, which can be beneficial for certain substrates.
Mechanistic Principles
This synthesis involves the deprotonation of the amide to form an ambident nucleophile, which can be alkylated on either the nitrogen or the oxygen atom. To favor O-alkylation and the formation of the imidate, "hard" alkylating agents such as trialkyloxonium salts (e.g., triethyloxonium tetrafluoroborate, Meerwein's salt) or alkyl triflates are typically employed, in accordance with Hard-Soft Acid-Base (HSAB) theory. The use of a non-nucleophilic base is also recommended to avoid competing reactions.
Caption: Workflow for the O-Alkylation of Indole-3-carboxamide.
General Experimental Protocol
Materials:
-
Indole-3-carboxamide
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
A non-nucleophilic base (e.g., proton sponge or a hindered amine)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
Indole-3-carboxamide (1 equivalent) and the non-nucleophilic base (1.1 equivalents) are dissolved in anhydrous DCM under a nitrogen atmosphere.
-
The solution is cooled to 0°C, and a solution of triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
| Feature | Pinner Reaction | Base-Catalyzed Nitrile Addition | O-Alkylation of Amide |
| Starting Material | Indole-3-carbonitrile | Indole-3-carbonitrile | Indole-3-carboxamide |
| Key Reagents | Anhydrous HCl, Ethanol | Sodium Ethoxide, Ethanol | Triethyloxonium tetrafluoroborate, Non-nucleophilic base |
| Reaction Conditions | Anhydrous, low temperature (typically 0°C) | Anhydrous, room temp. to moderate heating | Anhydrous, 0°C to room temp. |
| Typical Yields | Generally good to excellent | Variable, often moderate | Good to excellent, but can be substrate-dependent |
| Advantages | Well-established, reliable, often high-yielding | Avoids strong acids, useful for acid-sensitive substrates | Avoids nitriles, can be milder for some functionalities |
| Disadvantages | Requires handling of corrosive and toxic anhydrous HCl gas, sensitive to moisture | Equilibrium may not favor product, potential for side reactions | Alkylating agent is expensive and moisture-sensitive, potential for N-alkylation |
| Scalability | Can be challenging on a large scale due to the use of gaseous HCl | Potentially more scalable than the Pinner reaction | Scalable, but the cost of the alkylating agent can be a factor |
Conclusion and Recommendations
The choice of synthetic route to this compound is highly dependent on the specific requirements of the research, including the scale of the synthesis, the availability and cost of reagents, and the presence of other functional groups in the starting material.
-
The Pinner reaction remains the gold standard for its reliability and generally high yields, making it an excellent choice for small to medium-scale laboratory preparations where the handling of anhydrous HCl is feasible.
-
The base-catalyzed addition of ethanol to indole-3-carbonitrile presents a viable alternative, particularly when acidic conditions must be avoided. However, optimization of reaction conditions may be necessary to achieve satisfactory yields.
-
The O-alkylation of indole-3-carboxamide offers a milder alternative that avoids the use of nitriles. This method is particularly advantageous when the starting amide is more readily available than the corresponding nitrile, though the cost and handling of the alkylating agent should be considered.
For researchers in drug development, the scalability and safety of the chosen method are paramount. While the Pinner reaction is robust, the large-scale use of gaseous HCl poses significant safety and engineering challenges. In such cases, exploring the base-catalyzed or O-alkylation routes, or developing a modified Pinner protocol using a more manageable acid source, would be a prudent course of action.
Ultimately, a careful evaluation of the factors outlined in this guide will enable the selection of the most efficient and practical synthetic strategy for obtaining this compound for further chemical exploration and the development of novel therapeutic agents.
References
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10 (2), 1889–1897. [Link]
-
Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews1961 , 61 (2), 179–211. [Link]
-
Meerwein, H.; Borner, P.; Fuchs, O.; Sasse, H. J.; Schrodt, H.; Spille, J. Über Säureamid-alkylierung, die Synthese von Imino-äthern und die Meerwein-Reaktion. Chemische Berichte1956 , 89 (9), 2060–2079. [Link]
-
Charette, A. B.; Grenon, M. Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry2008 , 73 (11), 4275–4278. [Link]
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PubChem. Ethyl 1,2-dimethyl-1H-indole-3-carboxylate. [Link]
-
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-
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Spectroscopic comparison of N-substituted vs. unsubstituted Ethyl 1H-indole-3-carbimidate
For researchers and professionals in drug development, a nuanced understanding of molecular structure is paramount. The indole scaffold, a privileged structure in medicinal chemistry, frequently undergoes substitution to modulate its physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of N-substituted versus unsubstituted ethyl 1H-indole-3-carbimidate analogues. While direct spectroscopic data for this compound is not widely available in public databases, this guide will draw upon established data for the closely related and well-characterized ethyl 1H-indole-3-carboxylate and its N-substituted derivatives to provide a robust comparative framework. The principles discussed herein are broadly applicable to the wider class of indole derivatives.
The Electronic Influence of N-Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system due to the participation of the nitrogen lone pair in the π-electron system.[1] This electron-donating character significantly influences its reactivity and spectroscopic properties. The introduction of a substituent on the indole nitrogen (N1 position) fundamentally alters the electronic distribution within the ring system, leading to predictable and measurable changes in its spectroscopic signatures.
N-alkylation, for instance, introduces an electron-donating alkyl group, which can subtly increase the electron density of the ring through an inductive effect.[2] Conversely, N-acylation introduces an electron-withdrawing acyl group, which delocalizes the nitrogen lone pair into the carbonyl group, thereby reducing the electron-donating capacity of the nitrogen into the indole ring. These electronic perturbations have a cascading effect on the chemical environment of each proton and carbon atom, as well as the vibrational modes and electronic transitions of the molecule, which can be meticulously dissected using a suite of spectroscopic techniques.
Comparative Spectroscopic Analysis
This section will detail the expected spectroscopic differences between an unsubstituted indole-3-carbimidate analogue (represented by ethyl 1H-indole-3-carboxylate) and an N-substituted counterpart (represented by an N-acyl or N-alkyl derivative).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural details of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of the nuclei.
The protons attached to the indole ring are sensitive to changes in electron density. Upon N-substitution, the following key changes are anticipated:
-
Disappearance of the N-H Proton Signal: The most evident change is the absence of the broad singlet corresponding to the N-H proton, which typically appears far downfield (δ 10-12 ppm) in unsubstituted indoles due to its acidic nature and hydrogen bonding capabilities.[3]
-
Shifts in Aromatic Protons: The protons on the benzene portion of the indole (H4-H7) and the pyrrole ring (H2) will experience shifts depending on the nature of the N-substituent.
-
N-Alkylation: An N-alkyl group will cause minor upfield or downfield shifts in the aromatic protons, reflecting the subtle electronic changes.
-
N-Acylation: An N-acyl group, being electron-withdrawing, will generally cause a downfield shift of the indole ring protons, particularly H2, H4, and H7, due to deshielding.[4] The H7 proton is often significantly affected due to its proximity to the nitrogen atom.
-
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted vs. N-Substituted Ethyl Indole-3-Carboxylate Analogues in CDCl₃
| Proton | Ethyl 1H-indole-3-carboxylate (Representative Unsubstituted) | N-Acetyl Ethyl 1H-indole-3-carboxylate (Representative N-Substituted)[4] | Expected Shift Trend upon N-Acylation |
| N-H | ~8.1 (br s) | Absent | Disappearance |
| H2 | ~7.8 (d) | ~8.6 (m) | Downfield |
| H4 | ~8.1 (d) | ~8.6 (m) | Downfield |
| H5 | ~7.3 (t) | ~7.4 (m) | Minor Downfield |
| H6 | ~7.3 (t) | ~7.4 (m) | Minor Downfield |
| H7 | ~7.4 (d) | ~8.6 (m) | Downfield |
| -OCH₂CH₃ | ~4.4 (q) | ~4.5 (q) | Minor Downfield |
| -OCH₂CH₃ | ~1.4 (t) | ~1.5 (t) | Minor Downfield |
| N-COCH₃ | - | ~2.7 (s) | Appearance |
Note: The chemical shifts for ethyl 1H-indole-3-carboxylate are typical values and may vary slightly based on experimental conditions.
The carbon chemical shifts are also highly sensitive to the electronic effects of N-substitution.
-
Shifts in Indole Carbons:
-
N-Alkylation: Similar to ¹H NMR, N-alkylation will induce modest shifts in the carbon signals.
-
N-Acylation: The electron-withdrawing nature of the acyl group leads to a general downfield shift of the indole ring carbons, with C2, C3a, and C7a being significantly affected.[5]
-
-
Appearance of N-Substituent Carbons: New signals corresponding to the carbons of the N-substituent will be present in the spectrum. For an N-acetyl group, a methyl carbon signal around δ 20-30 ppm and a carbonyl carbon signal around δ 168-172 ppm would be expected.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted vs. N-Substituted Ethyl Indole-3-Carboxylate Analogues in CDCl₃
| Carbon | Ethyl 1H-indole-3-carboxylate (Representative Unsubstituted) | N-Acetyl Ethyl 1H-indole-3-carboxylate (Representative N-Substituted) | Expected Shift Trend upon N-Acylation |
| C2 | ~129 | ~130 | Downfield |
| C3 | ~108 | ~110 | Downfield |
| C3a | ~126 | ~128 | Downfield |
| C4 | ~122 | ~123 | Downfield |
| C5 | ~122 | ~123 | Downfield |
| C6 | ~121 | ~122 | Downfield |
| C7 | ~112 | ~115 | Downfield |
| C7a | ~136 | ~138 | Downfield |
| C=O (Ester) | ~165 | ~164 | Minor Shift |
| -OCH₂CH₃ | ~60 | ~61 | Minor Downfield |
| -OCH₂CH₃ | ~15 | ~14 | Minor Upfield/No significant change |
| N-C=O | - | ~169 | Appearance |
| N-COCH₃ | - | ~24 | Appearance |
Note: The chemical shifts for ethyl 1H-indole-3-carboxylate are typical values. Data for the N-acetyl derivative is inferred from closely related structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
N-H Stretch: The most prominent difference is the presence of a sharp N-H stretching vibration in the range of 3300-3500 cm⁻¹ for the unsubstituted indole. This band will be absent in the N-substituted analogue.
-
C=O Stretch: In N-acylated indoles, a strong carbonyl (C=O) stretching band from the acyl group will appear in the region of 1680-1720 cm⁻¹. The exact position will depend on the electronic environment. The C=O stretch of the ethyl ester at the 3-position is also present in both molecules, typically around 1700-1730 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations of the indole ring (around 1450-1620 cm⁻¹) will be present in both compounds, though their exact positions and intensities may be subtly altered by N-substitution.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Unsubstituted vs. N-Substituted Ethyl Indole-3-Carbimidate Analogues
| Functional Group | Unsubstituted Analogue | N-Acyl Substituted Analogue |
| N-H Stretch | 3300-3500 (sharp) | Absent |
| Aromatic C-H Stretch | >3000 | >3000 |
| C=N Stretch (Imidate) | ~1650-1680 | ~1650-1680 |
| C=O Stretch (N-Acyl) | Absent | 1680-1720 (strong) |
| Aromatic C=C Stretch | 1450-1620 | 1450-1620 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring exhibits characteristic absorption bands, and their positions and intensities are influenced by substitution. Indole itself typically shows two main absorption bands, the ¹Lₐ and ¹Lₑ transitions.[6]
-
Effect of N-Substitution: N-substitution can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λₘₐₓ).
-
N-Alkylation: Generally leads to a slight bathochromic shift due to the electron-donating nature of the alkyl group.
-
N-Acylation: The electron-withdrawing acyl group can lead to a more significant shift, often bathochromic, due to the extension of the conjugated π-system.[7]
-
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ, nm) in Methanol
| Compound Type | Expected λₘₐₓ (nm) |
| Unsubstituted Indole-3-carboxylate Analogue | ~220, ~280 |
| N-Acyl Substituted Indole-3-carboxylate Analogue | Bathochromic shift to ~230-240, ~290-300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.
-
Molecular Ion Peak (M⁺): The most significant difference will be the molecular weight. The N-substituted compound will have a higher molecular weight corresponding to the addition of the substituent.
-
Fragmentation Pattern: The fragmentation patterns will also differ. While both compounds will likely show fragments corresponding to the indole core, the N-substituted analogue will exhibit additional fragmentation pathways involving the substituent. For example, an N-acetyl derivative may show a characteristic loss of a ketene molecule (CH₂=C=O, 42 Da).
Experimental Protocols
The following are generalized, detailed protocols for the acquisition of the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Soluble Samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl) from a volatile solvent.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole derivative in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
-
Protocol 4: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate mass range to include the expected molecular ion.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
Visualizing the Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Key Spectroscopic Differences.
Figure 2: Spectroscopic Analysis Workflow.
Conclusion
The substitution on the indole nitrogen provides a powerful handle for tuning the properties of this important heterocyclic system. As demonstrated through the analysis of ethyl indole-3-carboxylate analogues, a systematic application of spectroscopic techniques allows for a detailed characterization of the structural and electronic consequences of N-substitution. The predictable shifts in NMR, the appearance and disappearance of key vibrational bands in IR, the shifts in electronic transitions in UV-Vis, and the differences in molecular weight and fragmentation in MS collectively provide a comprehensive and self-validating picture of the molecular structure. This guide serves as a foundational resource for researchers in the rational design and characterization of novel indole-based compounds.
References
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- Ma, C., et al. (2001). Design and synthesis of L-tryptophan-related ligands for the N-methyl-D-aspartate receptor-associated glycine binding site. Journal of Medicinal Chemistry, 44(26), 4583-4594.
- Zhou, Y., et al. (2006). Synthesis and biological evaluation of novel tryptamine analogues as potent and selective inhibitors of histone deacetylase 6. Bioorganic & Medicinal Chemistry Letters, 16(21), 5609-5613.
- Zhao, G., Smith, R. L., et al. (2002). Design, synthesis, and biological evaluation of novel 1-substituted-1H-indole-2,3-dione 3-oxime derivatives as potential anticonvulsant agents. Journal of Medicinal Chemistry, 45(1), 137-145.
- Zhao, G., Liao, X., & Cook, J. M. (2002). Enantiospecific total synthesis of (−)-ajmaline and determination of the absolute configuration of the C-2 vinyl group. Journal of the American Chemical Society, 124(49), 14643-14652.
- Ager, D. J., & Laneman, S. A. (2004). The synthesis of α-amino acids and their derivatives. In The Chemistry of the Amino Group (pp. 1-63). John Wiley & Sons, Ltd.
- Amir-Heidari, B., et al. (2007). A simple and efficient one-pot synthesis of 2-substituted indoles from 2-aminophenols. Tetrahedron Letters, 48(33), 5859-5861.
- Carlier, P. R., et al. (2002). Synthesis and biological evaluation of novel, conformationally restricted analogues of tacrine as inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 45(17), 3746-3756.
- Hengartner, U., et al. (1979). A practical synthesis of ethyl 2-amino-3-(3-indolyl)propionate and its N-acetyl derivative. The Journal of Organic Chemistry, 44(22), 3748-3752.
- Moriya, T., et al. (1980).
- Hellmann, H., et al. (1958). Über α-Acylamino-malonsäure-diäthylester. Chemische Berichte, 91(1), 121-125.
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PubChem. (n.d.). Ethyl 1,2-dimethyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). A Spectroscopic Deep Dive: Comparing 3-Hexyl-2-methyl-1H-indole with Fellow Alkylindoles. BenchChem.
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Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]
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Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole. Study Prep. Retrieved from [Link]
- Morales-Ríos, M. S., & Joseph-Nathan, P. (1987). NMR studies of indoles and their N-carboalkoxy derivatives. Magnetic Resonance in Chemistry, 25(5), 377-384.
- YouTube. (2025, February 22).
- Al-Hourani, B. J., et al. (2012). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1802.
- BenchChem. (n.d.). The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. BenchChem.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2014). Molecules, 19(12), 20513-20536.
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). ethyl 2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]
- Magritek. (n.d.).
- Yao, J., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278.
- Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
- Callis, P. R. (1997). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 72(2 Pt 1), 749-759.
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A Comparative Guide to the Orthogonal Purity Assessment of Ethyl 1H-indole-3-carbimidate by HPLC and Elemental Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Drug Discovery Intermediates
In the intricate pathway of drug development, the purity of each chemical intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 1H-indole-3-carbimidate, a key building block leveraging the privileged indole scaffold, is no exception.[1][2] Potential impurities, which can arise from starting materials, synthetic side-reactions, or degradation, can have significant downstream consequences, including altered biological activity, increased toxicity, and compromised stability of the API.[3][4]
This guide provides an in-depth, experience-driven comparison of two orthogonal and essential analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will move beyond rote protocols to explain the scientific rationale behind the methodological choices, enabling researchers to not only replicate these experiments but also to adapt and troubleshoot them effectively. Our approach is grounded in the principles of method validation, ensuring that the data generated is both accurate and reliable for its intended purpose, in alignment with regulatory expectations outlined by bodies such as the USP and ICH.[5][6][7]
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with a thorough understanding of the synthetic route. This compound is commonly synthesized via the Pinner reaction, where indole-3-carbonitrile reacts with ethanol in the presence of an acid catalyst (e.g., HCl gas).[6][7] This specific pathway informs our choice of analytical targets and potential impurities to monitor.
dot
Figure 1: Synthetic pathway and key impurity formation for this compound.
Based on this synthesis, the primary impurities of concern are:
-
Indole-3-carbonitrile: The unreacted starting material.
-
Ethyl 1H-indole-3-carboxylate: The product of hydrolysis of the carbimidate, which can occur if trace amounts of water are present.[6]
Our HPLC method must be able to resolve the target compound from these two closely related structures.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of complex mixtures.[8] For indole derivatives, reversed-phase HPLC is particularly effective. The method's specificity—its ability to assess the analyte unequivocally in the presence of other components—is paramount.[7]
Rationale for Method Design
The chosen method is designed for specificity and robustness. A C18 stationary phase is selected for its hydrophobic character, which provides good retention for the moderately nonpolar indole ring system. A gradient elution with acetonitrile and water allows for the effective separation of compounds with differing polarities, ensuring that both the less polar starting material and the potentially more polar hydrolysis product are well-resolved from the main peak. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it sharpens peak shape by minimizing tailing from interactions with residual silanols on the column and suppresses the ionization of any acidic or basic functional groups, leading to more consistent retention times. Detection at 280 nm is chosen as it is a common absorbance maximum for the indole chromophore.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound sample.
-
Reference standards for Indole-3-carbonitrile and Ethyl 1H-indole-3-carboxylate (if available, for peak identification).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0.0 70 30 20.0 30 70 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation and Interpretation
The purity is calculated based on the principle of area percent, assuming that all components have a similar response factor at the chosen wavelength.
| Compound Name | Retention Time (min) | Peak Area (%) | Identity Confirmation |
| Ethyl 1H-indole-3-carboxylate | ~ 8.5 | 0.08 | Spiked with standard |
| This compound | ~ 10.2 | 99.85 | Main Peak |
| Indole-3-carbonitrile | ~ 12.1 | 0.05 | Spiked with standard |
| Unknown Impurity | ~ 13.5 | 0.02 | - |
Interpretation: The hypothetical data above indicates a high purity of 99.85% for the target compound. The method successfully separates the main peak from the likely process-related impurities. The elution order is consistent with polarity predictions, with the more polar ester eluting before the carbimidate, and the least polar nitrile eluting last.
Part 2: Orthogonal Confirmation by Elemental Analysis
While HPLC provides information on chromatographic purity, elemental analysis offers an orthogonal assessment of the bulk sample's elemental composition (Carbon, Hydrogen, Nitrogen). This technique provides a fundamental confirmation of the molecular formula and is an excellent method for detecting inorganic impurities or residual solvents that would be invisible to HPLC-UV. The generally accepted tolerance for agreement between calculated and found values is ±0.4%.
Rationale for Method Design
Elemental analysis by combustion is a destructive but highly accurate technique. The sample is combusted at high temperature, converting the elements into simple gases (CO₂, H₂O, N₂), which are then quantitatively measured by thermal conductivity or other detection methods. This provides a direct measure of the mass percentages of C, H, and N in the sample, which can be compared to the theoretical values calculated from the molecular formula.
Experimental Protocol: CHN Analysis
-
Instrumentation:
-
CHN Elemental Analyzer.
-
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. Drying under high vacuum is recommended to remove residual solvents.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Analyze the sample in triplicate to ensure precision.
-
Data Presentation and Interpretation
The molecular formula for this compound is C₁₁H₁₂N₂O .[6][7] The molecular weight is 188.23 g/mol .
Theoretical Elemental Composition:
-
Carbon (C): (12.011 * 11 / 188.23) * 100 = 70.19%
-
Hydrogen (H): (1.008 * 12 / 188.23) * 100 = 6.43%
-
Nitrogen (N): (14.007 * 2 / 188.23) * 100 = 14.88%
| Element | Theoretical % | Experimental % (Average) | Difference (%) | Pass/Fail (≤0.4%) |
| Carbon (C) | 70.19 | 70.05 | -0.14 | Pass |
| Hydrogen(H) | 6.43 | 6.38 | -0.05 | Pass |
| Nitrogen(N) | 14.88 | 14.95 | +0.07 | Pass |
Interpretation: The experimental results show excellent agreement with the theoretical values, with all differences well within the ±0.4% acceptance criterion. This provides strong, independent evidence confirming the elemental integrity of the compound and supports the high purity determined by HPLC.
Workflow and Logic
The entire process follows a logical progression from sample preparation to orthogonal data analysis, ensuring a comprehensive and trustworthy purity assessment.
dot
Figure 2: Workflow for the orthogonal purity confirmation of this compound.
Conclusion
The purity assessment of pharmaceutical intermediates like this compound demands a multi-faceted, scientifically rigorous approach. Relying on a single analytical technique is insufficient. This guide has demonstrated the power of combining high-resolution separation by HPLC with the fundamental compositional data from elemental analysis. The HPLC method provides a detailed impurity profile, ensuring that process-related side products and starting materials are absent at significant levels. Concurrently, elemental analysis validates the compound's core molecular formula, providing an orthogonal check on its identity and integrity. By employing these two self-validating systems, researchers can confidently establish the purity of their material, ensuring the quality and reliability of their subsequent research and development efforts.
References
-
Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 . (2020). YouTube. Retrieved from [Link]
-
Pinner reaction . (n.d.). Wikipedia. Retrieved from [Link]
-
Analytical methods validation as per ich & usp . (n.d.). Slideshare. Retrieved from [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography . (n.d.). PubMed. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . (2014). PubMed Central. Retrieved from [Link]
-
HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment . (2020). Oxford Academic. Retrieved from [Link]
-
Ethyl Indole-3-carboxylate | C11H11NO2 . (n.d.). PubChem. Retrieved from [Link]
-
Antipyrine | C11H12N2O . (n.d.). PubChem. Retrieved from [Link]
-
The Importance of Purity Determination of Pharmaceuticals . (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Purity determination and evaluation of new drug substances . (1986). PubMed. Retrieved from [Link]
-
Pharmaceutical Impurity Testing and Identification . (n.d.). Intertek. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS . (n.d.). General Chapters. Retrieved from [Link]
-
Analytical Method Validation, Verification and Transfer Right . (n.d.). ComplianceOnline. Retrieved from [Link]
-
How to detect the percentage of pharmaceutical intermediates? . (2024). Novasol Biotech. Retrieved from [Link]
-
Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues . (n.d.). PubMed. Retrieved from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval . (n.d.). Chemical Engineering Transactions. Retrieved from [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method . (2025). ACS Omega. Retrieved from [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis . (2022). ACS Central Science. Retrieved from [Link]
-
Determination of Nitrogen (N) using an elemental analyzer . (n.d.). FILAB. Retrieved from [Link]
-
What do common indole impurities look like? . (2017). ResearchGate. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation . (2011). PMC. Retrieved from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications . (n.d.). PMC. Retrieved from [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' . (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1H-indole-3-carbimidate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis or purchase to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 1H-indole-3-carbimidate. By integrating established safety protocols with the known characteristics of related chemical structures, this document aims to be your trusted resource for laboratory safety and chemical handling, ensuring the protection of both personnel and the environment.
Understanding the Hazard Profile: A Data-Driven Approach
Based on data from related indole derivatives, this compound should be handled as a substance that is:
-
Irritating to the skin and eyes : Direct contact may cause redness, discomfort, and potential chemical burns.[1][2]
-
Potentially harmful if swallowed or inhaled : While specific toxicity data is unavailable, similar compounds suggest that ingestion or inhalation of dust particles should be avoided.
-
An environmental concern : Indole derivatives can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.
Table 1: Chemical and Physical Properties of this compound and a Structurally Related Compound
| Property | This compound | Ethyl Indole-3-carboxylate (Analogue) |
| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₁NO₂ |
| Molecular Weight | 188.23 g/mol [3] | 189.21 g/mol [1] |
| Appearance | Likely a solid | Solid[1] |
| Known Hazards | Data not available | Causes skin and serious eye irritation.[1] |
This data underscores the necessity of treating this compound with a high degree of caution, following all recommended personal protective equipment (PPE) and handling protocols as if it were a confirmed hazardous substance.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, with each step building upon the last to minimize risk.
Step 1: Waste Identification and Classification
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., filter paper, pipette tips, gloves).
-
Solvent rinses from cleaning contaminated glassware.
-
Spill cleanup materials.
This initial classification is critical as it dictates the entire subsequent disposal pathway, ensuring that the material is not inadvertently disposed of as regular trash or poured down the drain.[4]
Step 2: Waste Segregation and Containerization
Proper segregation prevents accidental and potentially dangerous chemical reactions. Waste contaminated with this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection : Use a chemically resistant container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste (e.g., solvent rinses), use a container compatible with the solvent used.
-
Incompatibility : Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents. While specific incompatibility data for this compound is unavailable, this is a universal best practice in hazardous waste management.
Step 3: Labeling the Hazardous Waste Container
Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Hazard pictograms indicating that the substance is an irritant and an environmental hazard.
Step 4: On-Site Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic and sources of ignition.
-
In a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in storage for the maximum allowable time (per your institution's and local regulations), it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of this chemical through standard waste streams. The recommended final disposal method for this type of chemical is incineration at a licensed facility.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram outlines the key decision points and actions required.
Caption: Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and safety glasses), gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Wipe the spill area with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the hazardous waste container.
-
Wash the area with soap and water.
-
-
Large Spills :
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a robust culture of safety. By understanding the potential hazards, adhering to a systematic disposal workflow, and being prepared for emergencies, researchers can ensure the well-being of themselves, their colleagues, and the broader community. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and training programs.
References
-
Chemcd. (n.d.). 1H-INDOLE-3-CARBOXIMIDIC ACID ETHYL ESTER | 19747-79-6. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ethyl indole-3-carboxylate Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1H-indole-3-carbimidate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Ethyl 1H-indole-3-carbimidate, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).
While specific safety data for this compound is not extensively documented, a conservative approach based on the known hazards of structurally similar indole derivatives is a cornerstone of responsible laboratory practice. Compounds such as ethyl indole-3-carboxylate and indole-3-carboxaldehyde are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the recommendations outlined below are grounded in a precautionary principle, ensuring a high margin of safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. Based on data from analogous indole compounds, the primary hazards associated with this compound are presumed to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][2][4].
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact[1][2][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system[1][2][3][5].
Given these potential hazards, a multi-layered PPE strategy is essential to create effective barriers and minimize exposure.
Core Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal[6]. |
| Skin Protection | Nitrile or neoprene gloves (ensure they are tested against similar chemicals), and a fully fastened lab coat. | To prevent skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse[4][7]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if there is a risk of aerosol or dust generation. | To mitigate the risk of respiratory tract irritation from inhaling the compound[5][6]. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent on its correct usage. Follow these steps to ensure your safety and prevent the spread of contamination.
Donning PPE: A Step-by-Step Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, put on your respirator now. Ensure it has a proper seal.
-
Eye and Face Protection: Put on your chemical safety goggles or face shield.
-
Gloves: Don your gloves, making sure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing PPE: A Contamination-Conscious Protocol
-
Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the gloves with your bare hands.
-
Lab Coat: Unbutton your lab coat and remove it by turning it inside out to contain any contamination.
-
Eye and Face Protection: Remove your eye and face protection.
-
Respiratory Protection (if required): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Dispose of all single-use PPE, such as gloves, in a designated and clearly labeled waste container for chemical waste[4][7].
-
Non-disposable PPE should be cleaned and stored in a clean, dry area.
Visualizing Your Safety Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[4][8].
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[4].
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention[4].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[4].
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[4][5].
-
In case of a spill: Ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it in a suitable container for disposal. Avoid creating dust[5].
Waste Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant[4][7]. Do not dispose of it with household garbage or allow it to reach the sewage system[2].
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - Carl ROTH. (2025-03-31). [Link]
-
Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem - NIH. [Link]
-
Ethyl indole-3-carboxylate - European Directorate for the Quality of Medicines & HealthCare. [Link]
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- 1. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sds.edqm.eu [sds.edqm.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
